Fungard
Description
Properties
IUPAC Name |
[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEUQSKUWLMALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H71N9O23S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fungard Against Aspergillus fumigatus
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Fungard" is a brand name for various antifungal medications, and the active ingredient can differ. This guide focuses on the primary mechanisms of action against Aspergillus fumigatus for two major classes of antifungal agents that may be found in products under this or similar brand names: azoles (e.g., Fluconazole, Clotrimazole) and echinocandins (e.g., Micafungin).
Executive Summary
Aspergillus fumigatus is a primary airborne fungal pathogen responsible for severe invasive infections, particularly in immunocompromised individuals. The efficacy of antifungal agents like those marketed under the brand name this compound is critical. These agents primarily target the fungal cell membrane or the cell wall, two structures essential for fungal viability and distinct from human cells. This guide provides a detailed examination of the two principal mechanisms of action: the inhibition of ergosterol (B1671047) biosynthesis by azoles and the disruption of β-1,3-glucan synthesis by echinocandins. Understanding these molecular interactions is fundamental for both clinical application and the development of novel antifungal therapies.
Mechanism of Action: Azole Antifungals (e.g., Fluconazole, Clotrimazole)
Azole antifungals represent a major class of drugs used to combat fungal infections. Their primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells[1][2][3].
Core Target: Lanosterol (B1674476) 14-α-demethylase
The key enzyme targeted by azoles in the ergosterol biosynthesis pathway is lanosterol 14-α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 (or ERG11) genes[4][5][6]. In A. fumigatus, two homologous genes, cyp51A and cyp51B, have been identified[7][8]. Azoles bind to the heme iron cofactor of this enzyme, preventing it from converting lanosterol to 4,4-dimethylcholesta-8,14,24-trienol[9].
This inhibition leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane[2]. This affects the function of membrane-bound enzymes and transport systems, ultimately hindering fungal growth[2][10].
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the accumulation of lanosterol and other methylated sterol precursors[2][9]. These intermediates are toxic to the fungal cell, further disrupting the membrane structure and contributing to fungistatic or, at high concentrations, fungicidal activity[3].
Signaling Pathway and Cellular Impact
The inhibition of ergosterol biosynthesis by azoles triggers a cascade of events that compromise the fungal cell's viability.
Quantitative Data
| Parameter | Drug Class | Target | Organism | Value | Reference |
| Primary Target | Azoles | Lanosterol 14-α-demethylase | Aspergillus fumigatus | - | [4][5] |
| Effect | Azoles | Ergosterol Synthesis | Fungi | Inhibition | [3][10] |
| Consequence | Azoles | Cell Membrane Integrity | Fungi | Disruption | [2][6] |
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination for Azoles
-
Isolate Preparation: Culture A. fumigatus on potato dextrose agar (B569324) for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Inoculum Adjustment: Filter the conidial suspension through sterile gauze to remove hyphae. Adjust the concentration to 0.5-2.5 x 10^5 CFU/mL using a hemocytometer.
-
Drug Dilution: Prepare serial twofold dilutions of the azole antifungal agent in RPMI 1640 medium buffered with MOPS.
-
Incubation: Dispense 100 µL of each drug dilution into a 96-well microtiter plate. Add 100 µL of the adjusted fungal inoculum to each well.
-
Reading: Incubate the plates at 35°C for 48 hours. The MIC is determined as the lowest concentration of the drug that causes a complete inhibition of visible growth.
Mechanism of Action: Echinocandins (e.g., Micafungin)
Echinocandins are a class of lipopeptide antifungals that target the fungal cell wall, a structure absent in human cells, making it an excellent target for selective toxicity[8][11].
Core Target: β-1,3-glucan Synthase
The molecular target of echinocandins is the β-1,3-glucan synthase enzyme complex, which is responsible for synthesizing β-1,3-glucan, a major structural polysaccharide of the fungal cell wall[12][13][14]. This enzyme complex has a catalytic subunit, Fks1, which is the direct target of the drug[13].
By non-competitively inhibiting Fks1, echinocandins block the formation of β-1,3-glucan polymers[8]. This has several consequences for the fungus:
-
Weakened Cell Wall: The depletion of β-1,3-glucan severely compromises the structural integrity of the cell wall, particularly at sites of active growth such as hyphal tips.
-
Osmotic Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death[12].
-
Compensatory Mechanisms: In response to β-1,3-glucan depletion, A. fumigatus may attempt to compensate by increasing chitin (B13524) synthesis, another cell wall component[8][12]. This compensatory response can sometimes lead to paradoxical effects on fungal growth at high drug concentrations.
Signaling Pathway and Cellular Impact
The inhibition of β-1,3-glucan synthase by echinocandins is a direct assault on the structural foundation of the fungal cell.
References
- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 2. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 3. Mode of action of clotrimazole: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound 150 MG Tablet 1: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 7. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Wall Targets - Creative Biolabs [creative-biolabs.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Aspergillus fumigatus devoid of cell wall β-1,3-glucan is viable, massively sheds galactomannan and is killed by septum formation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
An In-depth Technical Guide to the Chemical and Biological Profile of Fungard (Fluconazole)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fungard, the brand name for the active compound Fluconazole, is a triazole antifungal agent widely utilized in the treatment of a variety of fungal infections.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Fluconazole. Detailed experimental protocols for key assays related to its biological activity are presented, along with quantitative data on its antifungal efficacy. Furthermore, this document includes visualizations of the core signaling pathway and representative experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Chemical Structure and Physicochemical Properties
Fluconazole is a synthetic, broad-spectrum antifungal agent belonging to the bis-triazole class of compounds.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | [2] |
| Synonyms | This compound, Diflucan, UK-49858 | [3] |
| CAS Number | 86386-73-4 | [3] |
| Molecular Formula | C₁₃H₁₂F₂N₆O | [3] |
| Molecular Weight | 306.27 g/mol | [3] |
| Melting Point | 138-140 °C | [3] |
| SMILES | C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | [3] |
| InChI Key | RFHAOTPXVQNOHP-UHFFFAOYSA-N | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Slightly soluble in water | [4] |
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary mechanism of action of Fluconazole is the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1] This enzyme is a critical component in the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1]
By inhibiting lanosterol 14α-demethylase, Fluconazole disrupts the conversion of lanosterol to ergosterol.[5] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] The altered membrane composition increases cellular permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[6]
Signaling Pathway: Ergosterol Biosynthesis
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by Fluconazole.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.
Quantitative Antifungal Activity
The in vitro activity of Fluconazole is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 0.5 | 2 | [7] |
| Candida glabrata | 32 | ≥64 | [7] |
| Candida parapsilosis | 2 | 4 | [7] |
| Candida tropicalis | 2 | 8 | [7] |
| Candida krusei | ≥64 | ≥64 | [7] |
| Cryptococcus neoformans | 4 | 16 | [3] |
| Aspergillus fumigatus | >256 | >256 | [8] |
| Aspergillus flavus | >256 | >256 | [8] |
| Aspergillus niger | >256 | >256 | [8] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Fluconazole against yeast isolates.
Materials:
-
Yeast isolate
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 0.85% saline
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fluconazole stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the Fluconazole stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of Fluconazole that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader at 530 nm.
-
Ergosterol Quantification Assay
This protocol describes the extraction and quantification of ergosterol from fungal cells to assess the impact of Fluconazole.[9]
Materials:
-
Fungal cell culture
-
Fluconazole
-
25% Alcoholic potassium hydroxide (B78521) (KOH)
-
n-Heptane
-
Sterile distilled water
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Inoculate the fungal species into a suitable liquid medium.
-
Add varying concentrations of Fluconazole to the cultures. Include a no-drug control.
-
Incubate the cultures under appropriate conditions to allow for growth.
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with sterile distilled water.
-
Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.
-
Incubate the mixture at 85°C for 1 hour to saponify the cellular lipids.[9]
-
-
Ergosterol Extraction:
-
After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the saponified mixture.[9]
-
Vortex vigorously for 3 minutes to extract the nonsaponifiable lipids (including ergosterol) into the heptane (B126788) layer.[9]
-
Allow the layers to separate.
-
-
Quantification:
-
Carefully transfer the upper heptane layer to a quartz cuvette.
-
Scan the absorbance of the heptane extract from 230 to 300 nm using a spectrophotometer.
-
Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol (a peak at 281.5 nm and a shoulder at 290 nm) and a standard curve prepared with pure ergosterol.
-
Mandatory Visualizations
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for Antifungal Susceptibility Testing (Broth Microdilution).
Logical Relationship: Fluconazole Action and Fungal Cell Viability
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 6. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjpath.org.my [mjpath.org.my]
- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Fungard (Micafungin): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fungard, the brand name for Micafungin (B1204384), is a potent echinocandin antifungal agent highly effective against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. Its unique mechanism of action, targeting the fungal cell wall, provides a significant therapeutic advantage. This technical guide provides an in-depth overview of the discovery of Micafungin, its semi-synthetic manufacturing process, and a detailed exploration of its molecular mechanism of action. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways.
Discovery and Development
The journey to the development of Micafungin began with the discovery of a natural product, FR901379, a novel water-soluble, echinocandin-like lipopeptide.
From Natural Product to Potent Antifungal
FR901379 was first isolated from the fermentation broth of the fungus Coleophoma empetri.[1][2] While demonstrating potent in vivo antifungal activity against Candida albicans through the inhibition of 1,3-β-D-glucan synthesis, FR901379 exhibited some undesirable properties, including hemolytic activity and limited activity against Aspergillus fumigatus.
To address these limitations, a focused chemical modification program was initiated. The key strategy involved the enzymatic deacylation of FR901379 to its peptide nucleus, FR179642, followed by the chemical reacylation with a novel, synthetically designed side chain. This semi-synthetic approach led to the creation of Micafungin, which not only retained the potent antifungal activity of its natural precursor but also demonstrated a broader spectrum of activity, including against Aspergillus species, and significantly reduced hemolytic activity.
Synthesis Pathway
The manufacturing of Micafungin is a multi-step, semi-synthetic process that combines microbial fermentation and chemical synthesis. The overall workflow can be divided into three main stages:
-
Fermentation: Production of the precursor molecule, FR901379, by the fungus Coleophoma empetri.
-
Enzymatic Deacylation: Conversion of FR901379 to the core peptide nucleus, FR179642, using a specific acylase enzyme.
-
Chemical Synthesis (Reacylation): Coupling of the FR179642 nucleus with a synthetically prepared side chain to yield the final Micafungin molecule.
References
Preliminary In Vitro Studies of Fungard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Fungard" is a designation used in this guide to represent two distinct classes of antifungal agents exemplified by micafungin (B1204384) and fluconazole (B54011). This document provides a comprehensive overview of the preliminary in vitro studies essential for the evaluation of these antifungal compounds. Micafungin, an echinocandin, and fluconazole, a triazole, exhibit different mechanisms of action, both of which are foundational to their antifungal activity. Understanding their in vitro profiles is a critical first step in the drug development pipeline, offering insights into potency, spectrum of activity, and potential clinical utility.
This guide will detail the fundamental mechanisms of action, provide standardized experimental protocols for determining in vitro susceptibility, present quantitative data from representative studies, and visualize key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
The efficacy of antifungal agents is rooted in their ability to selectively target structures or pathways unique to fungal cells, thereby minimizing toxicity to the host. This compound, as represented by micafungin and fluconazole, exemplifies two such targeted approaches.
1. Inhibition of Fungal Cell Wall Synthesis (Micafungin)
Micafungin is a member of the echinocandin class of antifungal agents.[1] Its primary mode of action is the non-competitive inhibition of the enzyme 1,3-beta-D-glucan synthase.[1] This enzyme is a critical component in the synthesis of 1,3-beta-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, micafungin disrupts the formation of the cell wall, leading to osmotic instability and ultimately, cell death.[1] This mechanism is highly selective as mammalian cells lack a cell wall.
2. Inhibition of Fungal Cell Membrane Synthesis (Fluconazole)
Fluconazole is a triazole antifungal agent that targets the synthesis of ergosterol (B1671047), the primary sterol in the fungal cell membrane.[2] Specifically, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase.[2] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth.[2] The selectivity of triazoles stems from their higher affinity for fungal cytochrome P450 enzymes over their mammalian counterparts.
Experimental Protocols: In Vitro Susceptibility Testing
The cornerstone of preliminary in vitro evaluation of an antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is the most widely accepted and standardized protocol for this purpose, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in vitro.
1. Preparation of Antifungal Agent:
-
A stock solution of the antifungal agent is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the stock solution are then made in a liquid growth medium, such as RPMI-1640, to achieve a range of concentrations for testing.
2. Inoculum Preparation:
-
The fungal isolate to be tested is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.
-
A suspension of the fungal cells is prepared in sterile saline or water.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
The standardized suspension is further diluted in the test medium to achieve the final desired inoculum concentration.
3. Assay Procedure:
-
The prepared dilutions of the antifungal agent are dispensed into the wells of a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well containing the antifungal agent.
-
Control wells are included: a growth control (inoculum without the drug) and a sterility control (medium only).
-
The microtiter plate is incubated at a specified temperature (typically 35°C) for a defined period (usually 24-48 hours).
4. MIC Determination:
-
After incubation, the plate is examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For some antifungals like echinocandins, the endpoint may be the Minimum Effective Concentration (MEC), which is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.
References
The Antifungal Spectrum of Fungard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Fungard" is a brand name for antifungal medications that may contain one of two primary active pharmaceutical ingredients: fluconazole (B54011), a triazole antifungal, or micafungin (B1204384), an echinocandin. The spectrum of activity and mechanism of action differ significantly between these two compounds. This technical guide provides an in-depth overview of the antifungal properties of both fluconazole and micafungin, including their mechanisms of action, quantitative antifungal activity, and detailed experimental protocols for their evaluation.
Fluconazole: A Triazole Antifungal
Fluconazole is a synthetic triazole antifungal agent that exhibits a broad spectrum of activity against many fungal pathogens.
Mechanism of Action
Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[1]
By inhibiting lanosterol 14-α-demethylase, fluconazole disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[2][3] The incorporation of these aberrant sterols alters membrane permeability, disrupts the function of membrane-associated enzymes, and ultimately inhibits fungal growth.[4][5][6][7]
Antifungal Spectrum of Activity
The in vitro activity of fluconazole against a variety of fungal pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency.
Table 1: In Vitro Activity of Fluconazole against Common Candida Species
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 0.5 | 2 | 0.25 - >64 |
| Candida glabrata | 16 | 32 | 0.5 - >64 |
| Candida parapsilosis | 1 | 2 | 0.25 - 8 |
| Candida tropicalis | 2 | 4 | 0.25 - >64 |
| Candida krusei | 64 | >64 | 16 - >64 |
Data compiled from multiple sources. MIC values can vary based on testing methodology and geographical location.[8]
Table 2: In Vitro Activity of Fluconazole against Aspergillus Species
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Aspergillus fumigatus | >256 | >256 | 64 - >256 |
| Aspergillus flavus | >256 | >256 | 128 - >256 |
| Aspergillus niger | >256 | >256 | 128 - >256 |
Fluconazole generally exhibits poor in vitro activity against Aspergillus species.[3]
Table 3: In Vitro Activity of Fluconazole against Dermatophytes
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Trichophyton rubrum | 16 | >64 | 0.125 - >64 |
| Trichophyton mentagrophytes | 16 | >64 | 0.125 - >64 |
| Microsporum canis | 8 | 32 | 1 - 64 |
| Epidermophyton floccosum | 16 | 64 | 2 - >64 |
MIC values for dermatophytes can be highly variable.[9][10][11][12]
Micafungin: An Echinocandin Antifungal
Micafungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class.
Mechanism of Action
Micafungin exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[8][13][14] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall. The fungal cell wall is a rigid structure that protects the cell from osmotic stress and is crucial for maintaining cell shape and integrity. Mammalian cells do not have a cell wall, making β-(1,3)-D-glucan synthase an attractive target for antifungal therapy.
Inhibition of β-(1,3)-D-glucan synthesis leads to a weakened cell wall, increased osmotic fragility, and ultimately, fungal cell death (lysis).[13] This mechanism of action is fungicidal against most Candida species and fungistatic against Aspergillus species.
Antifungal Spectrum of Activity
The in vitro activity of micafungin against a range of fungal pathogens is presented below.
Table 4: In Vitro Activity of Micafungin against Common Candida Species
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 0.015 | 0.03 | ≤0.008 - 0.25 |
| Candida glabrata | 0.03 | 0.06 | ≤0.008 - >8 |
| Candida parapsilosis | 1 | 2 | 0.12 - 4 |
| Candida tropicalis | 0.03 | 0.06 | ≤0.008 - 0.25 |
| Candida krusei | 0.06 | 0.125 | 0.015 - 0.5 |
Data compiled from multiple sources. Note the higher MICs for C. parapsilosis.[2][4][13][15][16][17]
Table 5: In Vitro Activity of Micafungin against Aspergillus Species
| Fungal Species | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) |
| Aspergillus fumigatus | ≤0.008 | 0.015 | ≤0.008 - 0.125 |
| Aspergillus flavus | 0.015 | 0.03 | ≤0.008 - 0.125 |
| Aspergillus niger | 0.008 | 0.015 | ≤0.008 - 0.06 |
| Aspergillus terreus | 0.015 | 0.03 | ≤0.008 - 0.125 |
For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported, which is the lowest concentration of the drug that leads to the formation of abnormal, branched hyphae.[2][18][19][20]
Table 6: In Vitro Activity of Micafungin against Rare Yeasts and Molds
| Fungal Species | MIC/MEC Range (µg/mL) |
| Candida guilliermondii | 0.5 - >2 |
| Scedosporium apiospermum | 0.5 - >16 |
| Fusarium spp. | >16 |
| Zygomycetes | >16 |
| Cryptococcus neoformans | >16 |
Micafungin has limited to no activity against these fungal species.[21][22]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of antifungal agents are provided below.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A4)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fungal isolate
-
Antifungal agent stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
From a 24-48 hour culture on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar), select several well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Antifungal Dilution:
-
Prepare serial twofold dilutions of the antifungal agent in the 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plate visually or using a microplate reader.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for echinocandins) compared to the growth control.
-
Antifungal Time-Kill Assay
This assay determines the rate and extent of fungicidal or fungistatic activity.
Materials:
-
Fungal isolate
-
Antifungal agent
-
RPMI-1640 medium
-
Sterile test tubes or flasks
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator with shaking capabilities (35°C)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution assay (final concentration ~1-5 x 10⁵ CFU/mL in RPMI-1640).[1][23][24][25]
-
Assay Setup:
-
Prepare test tubes containing RPMI-1640 with the desired concentrations of the antifungal agent (e.g., 0x MIC, 1x MIC, 4x MIC, 16x MIC).
-
Inoculate each tube with the standardized fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.[1]
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each antifungal concentration to generate time-kill curves.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Fungal Biofilm Disruption Assay
This assay assesses the ability of an antifungal agent to disrupt pre-formed biofilms.
Materials:
-
Fungal isolate
-
Antifungal agent
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Crystal Violet (CV) solution (0.1%)
-
Ethanol (B145695) (95%) or 33% acetic acid
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Biofilm Treatment:
-
Gently wash the wells twice with sterile PBS to remove non-adherent, planktonic cells.
-
Add fresh RPMI-1640 containing various concentrations of the antifungal agent to the wells. Include a drug-free control.
-
Incubate for an additional 24 hours.
-
-
Quantification of Biofilm Disruption:
A. Crystal Violet (CV) Staining (Total Biomass):
-
Wash the wells with PBS.
-
Fix the biofilms with methanol (B129727) for 15 minutes.
-
Stain with 125 µL of 0.1% crystal violet for 10-15 minutes.[26]
-
Wash thoroughly with water to remove excess stain.
-
Solubilize the bound dye with 200 µL of 95% ethanol or 33% acetic acid.[14][26][27]
-
Measure the absorbance at 570 nm.
B. XTT Reduction Assay (Metabolic Activity):
-
Wash the wells with PBS.
-
Prepare an XTT-menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-5 hours.[26][28][29]
-
Measure the absorbance of the formazan (B1609692) product at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of biofilm disruption relative to the untreated control.
-
Conclusion
The choice between fluconazole and micafungin for the treatment of fungal infections depends on the causative fungal species, the site of infection, and the host's immune status. Fluconazole, a triazole, offers a broad spectrum of activity against many yeasts and some dermatophytes by inhibiting ergosterol synthesis. Micafungin, an echinocandin, provides potent, fungicidal activity against most Candida species and is effective against Aspergillus species by targeting the fungal cell wall. Understanding their distinct mechanisms of action and antifungal spectra, as detailed in this guide, is crucial for effective research, drug development, and clinical application. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these and other antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjpath.org.my [mjpath.org.my]
- 4. Correlation of MIC with Outcome for Candida Species Tested against Caspofungin, Anidulafungin, and Micafungin: Analysis and Proposal for Interpretive MIC Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Evaluation of CLSI M44-A2 Disk Diffusion and Associated Breakpoint Testing of Caspofungin and Micafungin Using a Well-Characterized Panel of Wild-Type and fks Hot Spot Mutant Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 11. Identification and <i>in vitro</i> antifungal susceptibility of dermatophyte species isolated from lesions of cutaneous dermatophytosis: A cross-sectional study - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 12. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Echinocandins Susceptibility Patterns of 2,787 Yeast Isolates: Importance of the Thresholds for the Detection of FKS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. journals.asm.org [journals.asm.org]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Cellular Targets of Clotrimazole, the Active Molecule in Fungard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clotrimazole (B1669251), the active pharmaceutical ingredient in products such as Fungard, is a broad-spectrum antimycotic agent belonging to the imidazole (B134444) class of antifungals.[1][2] First synthesized in the late 1960s, its primary application is in the treatment of a wide array of fungal infections, including those caused by dermatophytes and yeasts.[1][3] The therapeutic efficacy of clotrimazole stems from its ability to disrupt the integrity of the fungal cell membrane.[2][4] However, extensive research has revealed that clotrimazole's bioactivity is not limited to its antifungal properties. It interacts with a diverse range of cellular targets, leading to a variety of pharmacological effects, including modulation of calcium homeostasis, anti-cancer activity, and anti-inflammatory effects.[5][6][7][8] This document provides an in-depth technical overview of the known cellular targets of clotrimazole, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Primary Cellular Target: Lanosterol (B1674476) 14α-Demethylase (CYP51)
The principal mechanism of clotrimazole's antifungal action is the inhibition of ergosterol (B1671047) biosynthesis, a critical process for maintaining the structure and function of the fungal cell membrane.[4][5]
Mechanism of Inhibition
Clotrimazole specifically targets and inhibits Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) that is essential for the conversion of lanosterol to ergosterol.[2][9][10] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the sterol biosynthesis pathway in fungi.[11] By binding to the heme iron in the active site of CYP51, clotrimazole competitively inhibits the enzyme.[10] This inhibition leads to two primary consequences for the fungal cell:
-
Ergosterol Depletion: The lack of ergosterol compromises the fluidity and integrity of the fungal cell membrane.[4]
-
Toxic Sterol Accumulation: The enzymatic block results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[4] These intermediates become integrated into the membrane, disrupting its structure and increasing its permeability.
The combined effect of ergosterol depletion and toxic sterol accumulation leads to the cessation of fungal growth (fungistatic effect) at lower concentrations and cell death (fungicidal effect) at higher concentrations due to the loss of essential intracellular components.[1][12]
Quantitative Data: CYP51 Inhibition
The inhibitory potency of clotrimazole against CYP51 has been quantified in various studies.
| Target Organism/Enzyme | Parameter | Value | Reference |
| Saprolegnia parasitica CYP51 (SpCYP51) | IC50 | ~1 µM | [13] |
| Saprolegnia species | MIC100 | ~1 to 2 µg/mL | [13] |
Experimental Protocol: Lanosterol 14α-Demethylase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound against recombinant Lanosterol 14α-demethylase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of clotrimazole against CYP51.
Materials:
-
Recombinant human or fungal CYP51 enzyme.[14]
-
Lanosterol (substrate).[14]
-
NADPH-cytochrome P450 reductase.
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Clotrimazole stock solution (in DMSO).
-
Detection system (e.g., HPLC or mass spectrometry to measure substrate depletion or product formation).[15]
Procedure:
-
Enzyme Preparation: A reconstituted enzyme system is prepared by mixing recombinant CYP51, NADPH-cytochrome P450 reductase, and lipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in a reaction buffer.
-
Inhibitor Incubation: The enzyme mixture is pre-incubated with varying concentrations of clotrimazole (or vehicle control) for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, lanosterol.
-
Reaction Quenching: After a specific incubation time, the reaction is stopped by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Product Analysis: The reaction mixture is analyzed using HPLC or LC-MS to separate and quantify the remaining substrate (lanosterol) and the demethylated product.[15]
-
Data Analysis: The percentage of inhibition at each clotrimazole concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Secondary Cellular Targets
Beyond its primary antifungal role, clotrimazole interacts with several other targets, primarily in mammalian cells, which accounts for its broader pharmacological profile and potential for drug repurposing.
Modulation of Calcium Homeostasis
Clotrimazole significantly impacts intracellular calcium (Ca²⁺) signaling, an effect that contributes to its anti-proliferative and other activities.[7] It achieves this through multiple mechanisms:
-
Inhibition of Ca²⁺-ATPases: It inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), impairing the cell's ability to sequester Ca²⁺ into intracellular stores.[5][12]
-
Depletion of Intracellular Ca²⁺ Stores: As a consequence of SERCA inhibition and potentially other actions, clotrimazole leads to the depletion of intracellular Ca²⁺ pools.[7][12]
-
Blockade of Ion Channels: Clotrimazole is a known inhibitor of various ion channels, including:
This disruption of Ca²⁺ homeostasis can interfere with numerous cellular processes, including proliferation, which is a key reason for its investigation as an anti-cancer agent.[7]
References
- 1. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clotrimazole - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 5. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clotrimazole as a Cancer Drug: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antifungal antibiotic clotrimazole potently inhibits L-type calcium current in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clotrimazole ameliorates intestinal inflammation and abnormal angiogenesis by inhibiting interleukin-8 expression through a nuclear factor-kappaB-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dermasim | 1% | Topical Solution | ডার্মাসিম ১% টপিকাল সল্যুসন | ACI Limited | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 13. Clotrimazole as a potent agent for treating the oomycete fish pathogen Saprolegnia parasitica through inhibition of sterol 14α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clotrimazole inhibits the recombinant human cardiac L-type Ca2+ channel α1C subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clotrimazole inhibits the recombinant human cardiac L-type Ca2+ channel alpha 1C subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The antifungal imidazole clotrimazole and its major in vivo metabolite are potent blockers of the calcium-activated potassium channel in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scientificlabs.com [scientificlabs.com]
Early Research Findings on Fungard (Micafungin) Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties of Fungard (Micafungin), an echinocandin antifungal agent. The document focuses on early research findings, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and related signaling pathways.
Core Properties and Mechanism of Action
This compound (Micafungin) is a semi-synthetic lipopeptide that belongs to the echinocandin class of antifungal drugs.[1] Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2][3] This enzyme is critical for the synthesis of 1,3-β-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells, providing a high degree of selective toxicity.[1][4] By inhibiting this enzyme, Micafungin (B1204384) disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[4] This fungicidal activity has been demonstrated against a broad spectrum of Candida species, while it exhibits fungistatic activity against Aspergillus species.[4][5]
Visualizing the Mechanism of Action
The following diagram illustrates the mechanism of action of Micafungin at the fungal cell wall.
In Vitro Antifungal Activity
The in vitro activity of Micafungin has been extensively evaluated against a wide range of fungal pathogens, particularly Candida and Aspergillus species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) data from various studies.
Activity Against Candida Species
Micafungin demonstrates potent activity against most Candida species, including those resistant to azole antifungals.[2] However, it shows reduced potency against C. parapsilosis and C. guilliermondii.[4]
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | ≤0.002 - 0.03 | 0.015 | 0.03 |
| C. glabrata | ≤0.002 - 0.015 | 0.015 | 0.015 |
| C. tropicalis | ≤0.002 - 0.06 | 0.03 | 0.06 |
| C. parapsilosis | 0.12 - 2 | 1 | 2 |
| C. krusei | 0.06 - 0.25 | 0.06 | 0.12 |
| C. guilliermondii | 0.5 - 4 | 0.5 | 1 |
| C. lusitaniae | 0.12 - 0.25 | 0.12 | 0.25 |
| C. kefyr | 0.06 | 0.06 | 0.06 |
| Data compiled from multiple sources.[4][6][7][8] |
Activity Against Aspergillus Species
Against Aspergillus species, the antifungal activity of echinocandins like Micafungin is often measured by the Minimum Effective Concentration (MEC), which is the lowest drug concentration that produces short, stubby, and highly branched hyphae.[9]
| Aspergillus Species | MIC Range (µg/mL) | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) |
| A. fumigatus | 0.004 - 0.015 | 0.008 - 0.125 | 0.008 | 0.015 |
| A. flavus | 0.004 - 0.015 | 0.008 - 0.125 | 0.008 | 0.015 |
| A. niger | 0.004 - 0.015 | 0.008 - 0.125 | 0.008 | 0.015 |
| A. terreus | 0.004 - 0.015 | 0.008 - 0.125 | 0.008 | 0.03 |
| Data compiled from multiple sources.[4][7][10] |
Experimental Protocols
The in vitro susceptibility data presented above are primarily determined using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI).
CLSI M27-A2 Broth Microdilution Method for Yeasts
This method is the standard for determining the MIC of antifungal agents against Candida species.[11][12][13]
1. Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on Sabouraud Dextrose Agar.
-
A suspension of the yeast is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[14]
2. Antifungal Agent Dilution:
-
A stock solution of Micafungin is prepared in a suitable solvent (e.g., water or DMSO).
-
Serial twofold dilutions of Micafungin are prepared in RPMI-1640 medium within a 96-well microtiter plate.
3. Inoculation and Incubation:
-
The standardized yeast inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
The plates are incubated at 35°C for 24 to 48 hours.[14]
4. MIC Determination:
-
The MIC is determined as the lowest concentration of Micafungin that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well.
CLSI M38-A Broth Microdilution Method for Molds
This method is adapted for determining the MIC and MEC of antifungal agents against filamentous fungi like Aspergillus.[7][15]
1. Inoculum Preparation:
-
Spores are harvested from a 7-day-old culture on Potato Dextrose Agar.
-
The spore suspension is adjusted spectrophotometrically to a specific optical density and then diluted in RPMI-1640 medium to the desired final concentration.
2. Antifungal Agent Dilution:
-
Similar to the M27-A2 method, serial twofold dilutions of Micafungin are prepared in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
The standardized spore suspension is added to the wells.
-
Plates are incubated at 35°C for 48 to 72 hours.
4. MIC/MEC Determination:
-
MIC: The lowest concentration with complete inhibition of visible growth.
-
MEC: The lowest concentration at which short, aberrant, and highly branched hyphae are observed microscopically.
Experimental Workflow Visualization
The following diagram outlines the general workflow for antifungal susceptibility testing.
Fungal Cell Wall Integrity Signaling Pathway
In response to the cell wall stress induced by Micafungin, fungi activate compensatory signaling pathways to reinforce the cell wall, primarily by increasing chitin (B13524) synthesis.[16] The key pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the calcineurin pathway.[16][17][18]
Visualizing the Signaling Pathway
The diagram below illustrates the interconnected signaling pathways activated in response to Micafungin-induced cell wall stress.
References
- 1. Review of the pharmacology and clinical studies of micafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Micafungin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Global Surveillance of In Vitro Activity of Micafungin against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. Antifungal susceptibility testing of micafungin against Candida glabrata isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Fungard (Clotrimazole): A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive data and protocols regarding the solubility and stability of Fungard, the active pharmaceutical ingredient of which is clotrimazole (B1669251). This document is intended to serve as a core resource for laboratory professionals engaged in research, development, and quality control activities involving this widely used antifungal agent. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided.
Executive Summary
Clotrimazole is a broad-spectrum imidazole (B134444) antifungal agent.[1] Its efficacy is intrinsically linked to its physicochemical properties, particularly its solubility and stability in various solvent systems used in laboratory settings for analytical testing, formulation development, and in vitro/in vivo studies. This guide outlines these critical parameters to ensure accurate and reproducible experimental outcomes.
Solubility of Clotrimazole
Clotrimazole is a lipophilic molecule, a characteristic that dictates its solubility profile. It is practically insoluble in water but demonstrates good solubility in several organic solvents. The following tables summarize the quantitative solubility of clotrimazole in common laboratory solvents.
Table 1: Quantitative Solubility of Clotrimazole in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Dimethylformamide (DMF) | ~20 | Not Specified | [2] |
| Ethanol | ~10 | Not Specified | [2][3] |
| Dimethyl Sulfoxide (DMSO) | ~3 | Not Specified | [2] |
| Chloroform | 50 | Not Specified | |
| Methanol | Soluble | Not Specified | [4] |
| Acetone | Soluble | Not Specified | [5] |
| Ethyl Acetate | Soluble | Not Specified | [5] |
Table 2: Solubility of Clotrimazole in Aqueous and Buffered Solutions
| Solvent System | Solubility (mg/mL) | pH | Temperature (°C) | Reference |
| Water | 0.00049 | Not Specified | Not Specified | [6] |
| Water | 0.0056 | Not Specified | 25 | |
| 1:4 DMF:PBS | ~0.2 | 7.2 | Not Specified | [2] |
Stability of Clotrimazole
The stability of clotrimazole is influenced by factors such as pH, temperature, and light exposure. Understanding its degradation pathways is crucial for the development of stable formulations and for accurate analytical measurements.
Summary of Stability:
-
pH: Clotrimazole is reported to be stable in a pH range of 1.2 to 7.5 but is susceptible to degradation in strongly acidic and basic conditions.[7] Under acidic conditions, it can degrade into imidazole and (2-chlorophenyl) diphenyl methanol.
-
Temperature: As a solid, clotrimazole is stable at -20°C for at least 4 years.[2] In solution, the rate of degradation increases with temperature.[8]
-
Light: Photodegradation can occur, and thus, solutions should be protected from light.
Experimental Protocols
Protocol for Determining Clotrimazole Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of clotrimazole in a given solvent.
Materials:
-
Clotrimazole powder (of known purity)
-
Selected solvent(s)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of clotrimazole powder to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of clotrimazole in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor) / Volume of supernatant taken (mL)
Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol describes a general procedure for conducting forced degradation studies and analyzing the stability of clotrimazole using a stability-indicating HPLC method.
Materials:
-
Clotrimazole reference standard and sample solutions
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate (B84403) buffer)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3-6% H₂O₂)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
Part A: Forced Degradation Studies
-
Acid Hydrolysis: To a solution of clotrimazole, add 0.1 N HCl. Keep the solution at room temperature or heat it (e.g., 60°C) for a specified period (e.g., 2-4 hours).[4][9] Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: To a solution of clotrimazole, add 0.1 N NaOH. Keep the solution at room temperature or heat it (e.g., 60°C) for a specified period.[9] Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat a solution of clotrimazole with 3-6% H₂O₂ at room temperature for a specified duration.[4]
-
Thermal Degradation: Expose a solid sample or a solution of clotrimazole to dry heat in an oven (e.g., 60°C for 6 hours).[4]
-
Photodegradation: Expose a solution of clotrimazole to UV light in a photostability chamber for a defined period.
Part B: HPLC Analysis
-
Method Development: Develop an HPLC method capable of separating the intact clotrimazole from its degradation products. A typical method might involve:
-
Column: C18 (e.g., 250mm x 4.6mm, 5µm)[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) in water, pH adjusted to 3.0) and an organic solvent (e.g., methanol) in an isocratic or gradient elution.[10][11]
-
Flow Rate: 1.0 mL/min[10]
-
-
Analysis of Stressed Samples: Inject the prepared stressed samples into the HPLC system.
-
Data Evaluation: Analyze the chromatograms to assess the degradation of clotrimazole. The peak purity of the clotrimazole peak should be evaluated to ensure it is free from co-eluting degradants. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.
Visualizations
Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis
Clotrimazole's primary mechanism of antifungal activity is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[12][13] It specifically targets the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to cell death.
Caption: Inhibition of Ergosterol Biosynthesis by Clotrimazole.
Experimental Workflow: Solubility Determination
The following diagram illustrates the key steps in determining the solubility of clotrimazole using the shake-flask method.
Caption: Workflow for Clotrimazole Solubility Determination.
Logical Relationship: Forced Degradation Study Logic
This diagram outlines the logical progression of a forced degradation study for clotrimazole.
Caption: Logic Diagram for Forced Degradation Studies.
References
- 1. Clotrimazole - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpn.org [rjpn.org]
- 5. researchgate.net [researchgate.net]
- 6. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. ajptr.com [ajptr.com]
- 10. Development and validation of stability indicating HPLC method for Clotrimazole lozenges formulation | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 13. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Origin and Mechanism of Azole Antifungals: A Technical Guide to the Core Compound Clotrimazole
Introduction
The advent of azole antifungals in the late 20th century marked a significant turning point in the treatment of mycotic infections. This class of synthetic compounds offered a broad spectrum of activity and a novel mechanism of action, providing a much-needed alternative to the limited therapeutic options available at the time.[1][2] While many brand names exist for azole antifungals, this technical guide investigates the origin of one of the foundational molecules in this class: Clotrimazole (B1669251). First synthesized in the late 1960s, Clotrimazole was a pioneering imidazole (B134444) derivative that paved the way for the development of an entire generation of antifungal agents.[3][4] This document provides an in-depth look at its discovery, chemical synthesis, mechanism of action, and the experimental protocols used to characterize its efficacy for researchers, scientists, and drug development professionals.
Discovery and Synthesis
Clotrimazole, initially identified as BAY b 5097, was discovered by researchers at Bayer in 1969.[3][5] It was one of the first members of the azole family of antifungals, which are characterized by a five-membered heterocyclic ring containing at least one nitrogen atom.[4][6] The synthesis of Clotrimazole is a multi-step process, but a common method involves the reaction of 2-chlorotriphenylmethylchloride with imidazole in the presence of a base like triethylamine (B128534) to yield the final product.[7][8] This reaction effectively couples the imidazole ring to the trityl group, forming the core structure of the Clotrimazole molecule.[7]
Mechanism of Action
Clotrimazole exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[5][9] Its primary target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[9][10] This enzyme is a critical component in the biosynthetic pathway of ergosterol (B1671047), a sterol that is the primary functional equivalent of cholesterol in mammalian cell membranes.[9][11]
By inhibiting lanosterol 14-α-demethylase, Clotrimazole blocks the conversion of lanosterol to ergosterol.[9] This inhibition leads to two major downstream consequences:
-
Ergosterol Depletion: The fungal cell is unable to produce sufficient ergosterol to build and maintain a functional cell membrane.[10]
-
Toxic Sterol Accumulation: The interruption of the pathway causes a buildup of lanosterol and other toxic intermediate sterols within the cell.[9]
The combined effect of ergosterol depletion and toxic sterol accumulation increases the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components and ultimately resulting in cell death.[9][10]
Quantitative Data: In Vitro Efficacy
The efficacy of an antifungal agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The table below summarizes the MIC values for Clotrimazole against various Candida species, which are common fungal pathogens.
| Candida Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| C. albicans | 0.008 - 8 | 0.008 | 1 |
| C. glabrata | ≤0.008 - >8 | 0.125 | >8 |
| C. krusei | 0.125 - 0.5 | 0.125 | 0.125 |
| C. parapsilosis | 0.015 - 0.03 | N/A | N/A |
| C. tropicalis | 0.008 - 1 | N/A | N/A |
| Data compiled from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[12][13][14] |
Experimental Protocols
Key Experiment: Antifungal Susceptibility Testing via Broth Microdilution
Determining the MIC of Clotrimazole is fundamental to understanding its potency. The broth microdilution method is a standardized protocol for this purpose.[15][16]
Methodology:
-
Preparation of Antifungal Agent: A stock solution of Clotrimazole is prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO).[13] Serial twofold dilutions of the drug are then made in a standard liquid medium, such as RPMI 1640, within the wells of a 96-well microtiter plate.[13][17] The final concentrations typically range from 0.03 to 16 µg/ml.[13]
-
Inoculum Preparation: Fungal isolates (e.g., Candida albicans) are cultured on agar (B569324) plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity (e.g., a 0.5 McFarland standard) to achieve a standardized cell density.[16] This suspension is further diluted in the test medium to reach a final inoculum concentration of approximately 1 x 10³ to 5 x 10³ cells/mL.[13][16]
-
Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included. The plate is then incubated at 35°C for 24 to 48 hours.[13]
-
Endpoint Determination: After incubation, the plate is examined for visible growth. The MIC is recorded as the lowest concentration of Clotrimazole that shows no visible growth (or significant growth inhibition) compared to the drug-free control well.[15][18]
References
- 1. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clotrimazole as a Cancer Drug: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery [ch.ic.ac.uk]
- 5. Clotrimazole - Wikipedia [en.wikipedia.org]
- 6. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 8. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
- 9. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 10. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fungard | 50 mg | Capsule | Cosmic Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 12. researchgate.net [researchgate.net]
- 13. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Fungard™ Antifungal Susceptibility Testing Protocol
Introduction
The Fungard™ protocol provides a standardized and reproducible framework for determining the in vitro susceptibility of fungal isolates to a wide range of antifungal agents. Based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this compound™ offers both qualitative and quantitative results essential for clinical diagnostics, epidemiological surveillance, and the development of novel antifungal compounds.[1][2] This document outlines the detailed procedures for the Broth Microdilution and Disk Diffusion methods, data interpretation, and quality control to ensure reliable and consistent outcomes.
Core Applications
-
Clinical Microbiology: To guide therapeutic decisions by identifying drug resistance in clinical fungal isolates.[1]
-
Drug Development: To screen and evaluate the efficacy of new antifungal drug candidates.
-
Epidemiological Surveillance: To monitor trends in antifungal resistance on a local, regional, and global scale.[1]
-
Basic Research: To investigate the mechanisms of antifungal action and resistance.
Experimental Protocols
Protocol 1: this compound™ Broth Microdilution Method for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[3] The protocol is harmonized with CLSI document M27 and EUCAST E.DEF 7.3 guidelines.[1][4]
1. Materials
-
Fungal Isolate: Pure, 24-48 hour culture on Sabouraud Dextrose Agar (B569324) (SDA).
-
Antifungal Agents: Stock solutions of known concentration.
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS. For some fungi, supplementation with 2% glucose may be required.[5]
-
Equipment: Sterile 96-well U-bottom microtiter plates, spectrophotometer, multichannel pipette, incubator (35°C), sterile saline (0.85%).
-
Quality Control Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[6][7]
2. Inoculum Preparation
-
Select several distinct colonies from the fresh agar plate.
-
Suspend the colonies in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[3]
-
Dilute this standardized suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[1]
3. Preparation of Antifungal Dilutions
-
Prepare a working solution of each antifungal agent in RPMI at twice the highest desired final concentration.
-
Dispense 100 µL of RPMI medium into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the antifungal working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.[3]
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).
4. Inoculation and Incubation
-
Add 100 µL of the final diluted fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the drug concentration to the final desired level.[8]
-
Seal the plate and incubate at 35°C for 24-48 hours. Incubation time may vary depending on the fungal species.
5. MIC Endpoint Determination
-
After incubation, examine the plate for fungal growth (turbidity).
-
The MIC is the lowest drug concentration at which a significant reduction in growth is observed compared to the growth control well.[3]
-
For azoles, echinocandins, and flucytosine: The MIC is the concentration that produces a ≥50% reduction in turbidity.[9]
-
For amphotericin B: The MIC is the concentration that shows 100% inhibition of growth (a clear well).[9]
Protocol 2: this compound™ Disk Diffusion Method
This qualitative method assesses the susceptibility of yeasts by measuring the zone of growth inhibition around a drug-impregnated disk. This method is aligned with CLSI M44 guidelines.[10][11]
1. Materials
-
Fungal Isolate: Pure, 18-24 hour culture on SDA.[12]
-
Antifungal Disks: Standardized disks containing known amounts of antifungal agents (e.g., Fluconazole 25 µg, Voriconazole 1 µg).[12]
-
Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (MHA-GMB).[12]
-
Equipment: Sterile cotton swabs, forceps or disk dispenser, incubator (35°C), ruler or calipers.
2. Procedure
-
Prepare a fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard, as described in the broth microdilution protocol.[12]
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of the MHA-GMB agar plate in three directions to ensure a uniform lawn of growth.[12]
-
Allow the plate to dry for 5-15 minutes.
-
Using sterile forceps, place the antifungal disks onto the agar surface, ensuring they are at least 24 mm apart.[12]
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C for 20-24 hours.[12]
3. Interpretation
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
-
Interpret the results as Susceptible (S), Susceptible-Dose Dependent (SDD), or Resistant (R) by comparing the zone diameters to established clinical breakpoints.[12]
Data Presentation and Interpretation
Quantitative data from the this compound™ protocols should be presented clearly for analysis and comparison.
Table 1: Example MIC Breakpoints (µg/mL) for Candida spp. (Based on CLSI M60 and EUCAST guidelines)[13][14]
| Antifungal Agent | Susceptible (S) | Susceptible-Dose Dependent (SDD) / Increased Exposure (I) | Resistant (R) |
| Fluconazole | ≤2 | 4 | ≥8 |
| Voriconazole | ≤0.12 | 0.25 - 0.5 | ≥1 |
| Caspofungin | ≤0.25 | 0.5 | ≥1 |
| Anidulafungin | ≤0.25 | 0.5 | ≥1 |
| Micafungin | ≤0.25 | 0.5 | ≥1 |
| Amphotericin B | ≤1 | N/A | >1 |
Table 2: Example Zone Diameter Breakpoints (mm) for Candida spp. (Based on CLSI M44-A2 guidelines)[12]
| Antifungal Agent (Disk Potency) | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Resistant (R) |
| Fluconazole (25 µg) | ≥19 | 15 - 18 | ≤14 |
| Voriconazole (1 µg) | ≥17 | 14 - 16 | ≤13 |
Visualizations
Experimental Workflow and Logical Relationships
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 6. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 7. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 12. medicallabnotes.com [medicallabnotes.com]
- 13. How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. njccwei.com [njccwei.com]
Application Notes and Protocols for Fungard (Micafungin) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungard (Micafungin) is a potent antifungal agent belonging to the echinocandin class. Its primary mechanism of action is the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of β-glucan, a major component of the fungal cell wall.[1][2][3] This disruption of the cell wall integrity leads to osmotic instability and subsequent cell death in susceptible fungi.[2][4] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its antifungal efficacy and mechanism of action against pathogenic fungi, particularly Candida and Aspergillus species.
Mechanism of Action: Targeting the Fungal Cell Wall
This compound's selective toxicity stems from its specific targeting of a fungal-specific enzyme, 1,3-β-D-glucan synthase, which is absent in mammalian cells.[1][2][3] Inhibition of this enzyme depletes β-glucan in the fungal cell wall, compromising its structural integrity.[4][5] This triggers the Cell Wall Integrity (CWI) signaling pathway, a compensatory stress response aimed at repairing cell wall damage.[4][5][6] However, in the presence of effective concentrations of this compound, this repair mechanism is overwhelmed, leading to fungicidal activity against many Candida species.[2][7]
Caption: this compound inhibits 1,3-β-D-glucan synthase, causing cell wall damage and activating the CWI pathway, ultimately leading to fungal cell death.
Quantitative Data Summary
The in vitro activity of this compound against various fungal pathogens is summarized below. The Minimum Inhibitory Concentration (MIC) is a key parameter to determine the potency of an antifungal agent.
| Fungal Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | Clinical Isolates | 0.015 | 0.03 | [8] |
| Candida glabrata | Clinical Isolates | 0.015 | 0.015 | [8] |
| Candida tropicalis | Clinical Isolates | 0.03 | 0.06 | [8] |
| Candida parapsilosis | Clinical Isolates | 1 | 2 | [8] |
| Candida krusei | Clinical Isolates | 0.06 | 0.12 | [8] |
| Candida guilliermondii | Clinical Isolates | 0.5 | 1 | [8] |
| Candida lusitaniae | Clinical Isolates | 0.12 | 0.25 | [8] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Caption: A typical workflow for the in vitro characterization of this compound's antifungal activity.
Protocol 1: Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 broth microdilution method and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[8]
Materials:
-
This compound (Micafungin) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (Candida spp.)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
This compound Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to a stock concentration of 1.6 mg/mL.
-
Prepare serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.008 to 16 µg/mL in the assay plate.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Assay Plate Preparation and Incubation:
-
Add 100 µL of the appropriate this compound dilution to each well of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[8]
-
Protocol 2: Minimum Fungicidal Concentration (MFC) Assay
This assay determines the lowest concentration of this compound that results in fungal cell death.
Materials:
-
Completed MIC assay plate
-
SDA plates
-
Sterile pipette tips or multi-channel pipette
-
Incubator (35°C)
Procedure:
-
Following the 48-hour incubation of the MIC plate, select the wells showing no visible growth (at and above the MIC).
-
Mix the contents of each selected well thoroughly.
-
Aliquot 10-20 µL from each of these wells and from the growth control well onto separate SDA plates.[9][10]
-
Spread the aliquot evenly over the surface of the agar.
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest concentration of this compound that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[10]
Protocol 3: Time-Kill Curve Assay
This assay evaluates the rate and extent of the fungicidal activity of this compound over time.
Materials:
-
This compound
-
RPMI 1640 medium (as in Protocol 1)
-
Fungal isolate
-
Sterile culture tubes
-
Shaking incubator (35°C)
-
SDA plates
-
Sterile saline for serial dilutions
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension as described in Protocol 1, but adjust the final inoculum concentration in the test tubes to approximately 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.[5]
-
Assay Setup:
-
Prepare culture tubes containing RPMI 1640 medium with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, and 8x the previously determined MIC).[5]
-
Include a growth control tube without this compound.
-
Inoculate each tube with the fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[5]
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[2]
Protocol 4: Cell Wall Damage Assessment
This protocol describes two methods to assess the impact of this compound on the fungal cell wall: Calcofluor White staining for chitin and immunofluorescence for β-glucan exposure.
A. Calcofluor White Staining for Chitin
Principle: Calcofluor White is a fluorescent dye that binds to chitin. An increase in fluorescence intensity or aberrant localization can indicate a compensatory response to cell wall stress induced by this compound.[1]
Materials:
-
Fungal cells treated with this compound (at sub-MIC, MIC, and supra-MIC concentrations) and untreated controls
-
Phosphate-buffered saline (PBS)
-
Calcofluor White solution (10 µg/mL in PBS)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Harvest fungal cells by centrifugation and wash once with PBS.
-
Resuspend the cells in the Calcofluor White solution and incubate in the dark at room temperature for 10-15 minutes.
-
Wash the cells twice with PBS to remove excess stain.
-
Resuspend the cells in a small volume of PBS and mount them on a microscope slide.
-
Observe the cells under a fluorescence microscope. Increased or aberrant fluorescence in this compound-treated cells compared to the control indicates cell wall stress.[1]
B. β-Glucan Exposure Assay by Flow Cytometry
Principle: this compound-induced damage can lead to the unmasking of β-glucan on the cell surface. This can be quantified using a fluorescently labeled Dectin-1, a receptor that binds to β-glucan.[1][11]
Materials:
-
Fungal cells treated with this compound and untreated controls
-
PBS with 2% Fetal Calf Serum (FCS)
-
Recombinant Dectin-1-Fc chimera
-
Fluorescently labeled secondary antibody against the Fc portion (e.g., Alexa Fluor 488 anti-human IgG)
-
Flow cytometer
Procedure:
-
Harvest and wash fungal cells as described above.
-
Resuspend approximately 10⁶ cells in PBS with 2% FCS.
-
Incubate the cells with the Dectin-1-Fc chimera for a specified time on ice.
-
Wash the cells to remove unbound Dectin-1.
-
Incubate the cells with the fluorescently labeled secondary antibody in the dark on ice.
-
Wash the cells to remove the unbound secondary antibody.
-
Resuspend the cells in PBS and analyze by flow cytometry. An increase in fluorescence intensity in this compound-treated cells indicates increased β-glucan exposure.[1][11]
Conclusion
These application notes and protocols provide a framework for the comprehensive in vitro evaluation of this compound. By determining its minimum inhibitory and fungicidal concentrations, characterizing its killing kinetics, and assessing its impact on the fungal cell wall, researchers can gain valuable insights into the antifungal properties of this important therapeutic agent. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable data.
References
- 1. Micafungin Enhances the Human Macrophage Response to Candida albicans through β-Glucan Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. benchchem.com [benchchem.com]
- 4. Micafungin-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Micafungin on Candida auris β-glucan Masking and Neutrophil Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annexpublishers.co [annexpublishers.co]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fungard (Micafungin) in a Murine Model of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candidiasis, particularly invasive candidiasis caused by Candida albicans and other Candida species, remains a significant cause of morbidity and mortality, especially in immunocompromised individuals. Murine models of disseminated candidiasis are crucial for the preclinical evaluation of antifungal agents. Fungard (Micafungin) is an echinocandin antifungal drug that inhibits the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall.[1] These application notes provide detailed protocols for utilizing a murine model of systemic candidiasis to assess the efficacy of this compound, along with summarized quantitative data from relevant studies and visualizations of the experimental workflow and associated signaling pathways.
Quantitative Data Summary
The efficacy of this compound (Micafungin) has been evaluated in several studies using murine models of disseminated candidiasis. The data below summarizes key findings related to dose-response, fungal burden reduction, and pharmacokinetic/pharmacodynamic (PK/PD) parameters.
| Parameter | Candida Species | Mouse Model | This compound (Micafungin) Dosage | Key Findings | Reference |
| Efficacy Endpoint | C. albicans & C. glabrata | Neutropenic ICR/Swiss mice | 0.078 to 80 mg/kg/24h (intraperitoneal) | The free drug AUC/MICs associated with stasis and 1-log killing endpoints were approximately 10 and 20, respectively. Efficacy was similar for both Candida species. | [2][3] |
| Dose-Response (ED50) | C. glabrata | Neutropenic mice | 0 to 100 mg/kg (single intraperitoneal dose) | The dose mediating 50% of maximal kill (ED50) for one C. glabrata strain was between 0.49 to 0.58 mg/kg. For another isolate, the ED50 was 14.69 mg/kg for kidney fungal burden. | [4][5] |
| Fungal Burden Reduction | C. glabrata | Neutropenic mice | ≥50 mg/kg (single intraperitoneal dose) | A maximal decline in kidney fungal burden of 5.8 log10 CFU/g was observed, with no regrowth during a 1-week dosing interval. | [5][6] |
| Fungal Burden Reduction | C. tropicalis (Amphotericin B and Fluconazole-resistant) | Persistently neutropenic mice | 2 to 10 mg/kg (intravenous) | Reduced fungal CFU below the level of detection in kidneys, lungs, brain, and liver. | [7] |
| Extended-Interval Dosing | C. albicans | Neutropenic mice | Humanized doses of 300 to 1,000 mg administered every 6 days | Demonstrated efficacy for established infections, achieving net stasis. | [8] |
| Therapeutic Efficacy | C. albicans | Congenitally immunodeficient mice (oropharyngeal candidiasis) | 2 mg/kg or higher (intravenous, twice daily) | Showed significant reduction in viable colony count in the tongue. Efficacy at ≥5 mg/kg was comparable to fluconazole (B54011) at 20 mg/kg. | [9] |
Experimental Protocols
Murine Model of Disseminated Candidiasis
This protocol describes the establishment of a systemic Candida albicans infection in mice via intravenous injection.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (B569324) (SDA) or Yeast Extract-Peptone-Dextrose (YPD) agar plates
-
YPD broth
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
6-8 week old female BALB/c or ICR mice
-
Immunosuppressive agent (e.g., cyclophosphamide)
-
Sterile syringes and needles (27-30 gauge)
-
Heating lamp
Procedure:
-
Inoculum Preparation:
-
Streak the C. albicans strain on an SDA or YPD plate and incubate at 35-37°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 37°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile saline or PBS, and resuspend in sterile saline.
-
Determine the cell concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 CFU/mL). The final inoculum will be administered in a volume of 0.1 mL.
-
-
Animal Immunosuppression (for neutropenic model):
-
To induce neutropenia, administer cyclophosphamide (B585) intraperitoneally at a dose of 150-200 mg/kg 1-3 days prior to infection. This renders the mice susceptible to systemic infection.
-
-
Infection:
-
Acclimatize mice for at least one week prior to the experiment.
-
On the day of infection, gently warm the mice under a heating lamp to dilate the lateral tail veins.
-
Inject 0.1 mL of the prepared C. albicans suspension (e.g., 1 x 10^5 CFU) into the lateral tail vein.
-
This compound (Micafungin) Administration
Materials:
-
This compound (Micafungin) for injection
-
Sterile 0.9% saline for reconstitution and dilution
-
Sterile syringes and needles
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound powder with sterile saline to the desired stock concentration according to the manufacturer's instructions.
-
Further dilute the stock solution with sterile saline to the final desired concentration for injection.
-
-
Administration:
-
Treatment can be initiated at a specified time post-infection (e.g., 2 or 24 hours).
-
Administer the prepared this compound solution via the desired route, typically intraperitoneally (IP) or intravenously (IV).
-
Dosing regimens can vary from single high doses to daily administrations for a specified duration (e.g., 7 days).[6][7]
-
A control group should receive the vehicle (sterile saline) only.
-
Assessment of Efficacy
a) Survival Study:
-
Monitor the mice daily for a predetermined period (e.g., 21-30 days).
-
Record mortality and plot Kaplan-Meier survival curves.
-
Analyze the survival data using a log-rank test to determine statistical significance between treatment and control groups.
b) Fungal Burden Determination (CFU Assay):
-
At predetermined time points (e.g., day 4 or 7 post-infection), euthanize a subset of mice from each group.
-
Aseptically remove target organs (typically kidneys, as they are the primary target organ in this model).[10]
-
Weigh the organs and homogenize them in a known volume of sterile saline.
-
Prepare serial dilutions of the tissue homogenates.
-
Plate the dilutions on SDA or YPD agar plates.
-
Incubate at 35-37°C for 24-48 hours and count the number of colonies.
-
Calculate the fungal burden as Colony Forming Units (CFU) per gram of tissue.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound efficacy testing in a murine candidiasis model.
Signaling Pathways Affected by this compound (Micafungin)
Caption: Signaling pathways in Candida albicans affected by this compound (Micafungin).
Mechanism of Action and Cellular Impact
This compound's primary mechanism of action is the non-competitive inhibition of 1,3-β-D-glucan synthase, a key enzyme in the synthesis of the major structural component of the fungal cell wall.[11] This disruption of the cell wall leads to osmotic instability and cell death.
Recent studies have shed more light on the downstream effects of this inhibition:
-
Cell Wall Integrity Pathway: While the fungicidal action of this compound is independent of the High Osmolarity Glycerol (HOG) pathway, it does induce the phosphorylation of Mkc1, a key component of the cell wall integrity pathway.[10]
-
Chitin Synthesis and Degradation: In response to the cell wall stress induced by this compound, C. albicans upregulates genes involved in chitin synthesis (CHS1, CHS2, CHS3, CHS8) and downregulates genes associated with chitin degradation (CHT2, CHT3).[12] This suggests a compensatory mechanism to reinforce the cell wall.
-
Metabolic Reprogramming: At subinhibitory concentrations, this compound can induce significant alterations in the metabolome of C. albicans. This includes changes in the pool sizes of amino acids, nucleic acids, and central carbon metabolism, suggesting a broader impact on cellular processes beyond the cell wall.[13]
-
Immune Modulation: By disrupting the cell wall, this compound can lead to the unmasking of β-glucans on the fungal cell surface. This increased exposure can enhance the recognition and response of host immune cells, such as macrophages.[11]
These detailed protocols and data summaries provide a comprehensive resource for researchers investigating the in vivo efficacy and mechanisms of action of this compound in the context of invasive candidiasis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Once-Weekly Micafungin Therapy Is as Effective as Daily Therapy for Disseminated Candidiasis in Mice with Persistent Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vivo activity of micafungin in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Extended-Interval Dosing of Micafungin Evaluated Using a Pharmacokinetic/Pharmacodynamic Study with Humanized Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Micafungin Enhances the Human Macrophage Response to Candida albicans through β-Glucan Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micafungin alters the expression of genes related to cell wall integrity in Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Micafungin alters the amino acid, nucleic acid and central carbon metabolism of Candida albicans at subinhibitory concentrations: novel insights into mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Fungard (Micafungin Sodium) Stock Solution Preparation
Introduction
Fungard, with the active ingredient Micafungin (B1204384) sodium, is an antifungal agent belonging to the echinocandin class. It is a potent and specific inhibitor of 1,3-β-D-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall.[1][2][3] This document provides a detailed protocol for the preparation of this compound (Micafungin sodium) stock solutions for research and drug development applications. Adherence to this standard operating procedure (SOP) is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Materials and Equipment
2.1. Materials:
-
This compound (Micafungin sodium) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Sterile, serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
2.2. Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended for enhancing dissolution)[4]
-
Biological safety cabinet (BSC) or laminar flow hood
-
Refrigerator (2-8°C)
-
Freezer (-20°C or -80°C)
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and storage of this compound (Micafungin sodium) stock solutions.
Table 1: Solubility of Micafungin Sodium
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 100 - 242 mg/mL[4][5] | 77.38 - 187.27 mM | Sonication is recommended to aid dissolution.[4] |
| Water | 100 mg/mL[4][5] | 77.38 mM | Sonication is recommended to aid dissolution.[4] |
| PBS (pH 7.2) | ~1 mg/mL | ~0.77 mM | For direct preparation of aqueous solutions. |
Table 2: Stability and Storage of Micafungin Sodium Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years | Keep away from direct sunlight. |
| Stock Solution in DMSO | -80°C | Up to 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Diluted in NaCl 0.9% (in polypropylene syringes) | 25°C (in the dark) | At least 15 days[6] | |
| Aqueous Solution (e.g., in PBS) | 2-8°C | Not recommended for more than one day.[7] | Prepare fresh before use. |
| Reconstituted in 0.9% NaCl or 5% Dextrose | 25°C | Up to 48 hours in vial; 96 hours for diluted infusion solution (protected from light).[8] |
Experimental Protocols
4.1. High-Concentration Stock Solution Preparation (e.g., 10 mg/mL in DMSO)
This protocol describes the preparation of a 10 mg/mL stock solution of Micafungin sodium in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution for various experimental assays.
-
Preparation: Perform all steps in a biological safety cabinet (BSC) or laminar flow hood to maintain sterility. Wear appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh the desired amount of Micafungin sodium powder using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile polypropylene conical tube.
-
Add the required volume of sterile DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Gently vortex the tube to mix.
-
If the powder is not fully dissolved, sonicate the solution for a few minutes until it becomes clear.[4]
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[4]
-
4.2. Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution in an appropriate aqueous buffer or cell culture medium.
-
Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Dilution:
-
Determine the final desired concentration of Micafungin sodium for your experiment.
-
Perform serial dilutions of the stock solution in the appropriate sterile aqueous buffer or cell culture medium (e.g., RPMI-1640 for antifungal susceptibility testing).
-
Important: The final concentration of DMSO in the experimental setup should not exceed a level that affects the growth or viability of the test organism (typically ≤1%).[7]
-
-
Use: Use the freshly prepared working solutions immediately. Do not store aqueous working solutions for extended periods.[7]
Visualization of Mechanism and Workflow
5.1. Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Micafungin sodium targets and inhibits the enzyme 1,3-β-D-glucan synthase, which is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, a critical component of the fungal cell wall. This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1][2]
Caption: Mechanism of action of this compound (Micafungin).
5.2. Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a this compound (Micafungin sodium) stock solution.
Caption: Workflow for this compound stock solution preparation.
5.3. Fungal Stress Response Signaling to Echinocandins
In response to the cell wall stress induced by echinocandins like Micafungin, fungal cells can activate compensatory signaling pathways, primarily the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the calcineurin pathway. These pathways lead to an increase in chitin (B13524) synthesis to reinforce the weakened cell wall.[9][10]
Caption: Fungal compensatory signaling pathways to echinocandins.
References
- 1. What is the mechanism of Micafungin Sodium? [synapse.patsnap.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Micafungin | C56H71N9O23S | CID 477468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Micafungin sodium | Antibiotic | Antifungal | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Stability of micafungin sodium solutions at different concentrations in glass bottles and syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for "Fungard" in In Vivo Animal Studies
Disclaimer: The following application notes and protocols are provided as a general guideline for a hypothetical antifungal agent, referred to as "Fungard." There is no widely recognized research-grade antifungal compound with this name for in vivo studies. The information presented is based on established methodologies for evaluating novel antifungal agents in animal models. All protocols must be adapted and optimized for the specific compound and animal model being used, and all work must be conducted under approved institutional animal care and use committee (IACUC) protocols.
Introduction
"this compound" is a hypothetical novel antifungal agent with a proposed mechanism of action targeting fungal cell wall biosynthesis. These application notes provide a framework for the initial in vivo characterization of "this compound," including dose-range finding, toxicity assessment, and preliminary efficacy studies in a murine model of systemic candidiasis.
Mechanism of Action (Hypothetical)
"this compound" is postulated to inhibit the (1,3)-β-D-glucan synthase enzyme complex, a critical component for maintaining the integrity of the fungal cell wall. This inhibition leads to osmotic instability and subsequent cell lysis.
Caption: Hypothetical mechanism of action for "this compound".
Quantitative Data Summary
The following tables represent hypothetical data from initial in vivo studies with "this compound."
Table 1: Dose-Range Finding and Acute Toxicity in Mice
| Dose Group | "this compound" (mg/kg) | Route of Administration | Number of Animals | Survival Rate (48h) | Clinical Observations |
| 1 | 5 | Intravenous (IV) | 5 | 100% | No adverse effects |
| 2 | 10 | Intravenous (IV) | 5 | 100% | No adverse effects |
| 3 | 20 | Intravenous (IV) | 5 | 80% | Lethargy in 1 animal |
| 4 | 40 | Intravenous (IV) | 5 | 40% | Lethargy, ruffled fur |
| 5 | Vehicle | Intravenous (IV) | 5 | 100% | No adverse effects |
Table 2: Preliminary Efficacy of "this compound" in a Murine Model of Systemic Candidiasis
| Treatment Group | "this compound" (mg/kg/day) | Fungal Burden (log10 CFU/g kidney) | Survival Rate (Day 7) |
| "this compound" | 10 | 3.5 ± 0.4 | 80% |
| Fluconazole (B54011) (Control) | 10 | 3.8 ± 0.5 | 70% |
| Vehicle | - | 6.2 ± 0.7 | 20% |
Experimental Protocols
4.1. Dose-Range Finding and Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) of "this compound" and observe any acute toxicities.
Materials:
-
"this compound" synthesized and purified.
-
Vehicle solution (e.g., 5% dextrose in water, 0.9% saline with 0.5% Tween 80).
-
6-8 week old BALB/c mice.
-
Standard animal housing and care facilities.
-
Syringes and needles for intravenous administration.
Protocol:
-
Acclimatize mice for a minimum of 72 hours before the experiment.
-
Prepare fresh solutions of "this compound" in the chosen vehicle at the desired concentrations.
-
Divide mice into groups (n=5 per group) for different dose levels and a vehicle control group.
-
Administer a single intravenous (IV) bolus of "this compound" or vehicle solution.
-
Monitor animals continuously for the first 4 hours and then at regular intervals for 48 hours.
-
Record clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), and any signs of distress.
-
Record survival at the 48-hour time point.
-
The MTD is defined as the highest dose that does not cause significant mortality or severe clinical signs.
Caption: Workflow for dose-range finding and acute toxicity.
4.2. Preliminary Efficacy Study in a Murine Model of Systemic Candidiasis
Objective: To evaluate the preliminary efficacy of "this compound" in reducing fungal burden and improving survival in a systemic Candida albicans infection model.
Materials:
-
Candida albicans strain (e.g., SC5314).
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB).
-
6-8 week old immunocompromised mice (e.g., cyclophosphamide-treated BALB/c).
-
"this compound" and a positive control antifungal (e.g., fluconazole).
-
Vehicle solution.
-
Equipment for intravenous injection and organ harvesting.
-
Stomacher or tissue homogenizer.
Protocol:
-
Inoculum Preparation:
-
Culture C. albicans on SDA plates.
-
Inoculate a single colony into SDB and grow overnight at 30°C with shaking.
-
Wash the yeast cells with sterile saline and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Infection:
-
Induce immunosuppression in mice if required by the model (e.g., cyclophosphamide (B585) administration).
-
Infect mice with 0.1 mL of the prepared C. albicans suspension via the lateral tail vein.
-
-
Treatment:
-
Begin treatment 24 hours post-infection.
-
Administer "this compound" (e.g., 10 mg/kg), fluconazole (10 mg/kg), or vehicle intravenously once daily for 7 days.
-
-
Monitoring:
-
Monitor animals daily for signs of illness and record survival.
-
-
Fungal Burden Determination:
-
On day 8 (or at the time of euthanasia), aseptically harvest kidneys.
-
Weigh the kidneys and homogenize them in sterile saline.
-
Perform serial dilutions of the homogenate and plate on SDA.
-
Incubate plates at 37°C for 24-48 hours and count the colonies.
-
Calculate the fungal burden as Colony Forming Units (CFU) per gram of tissue.
-
Caption: Workflow for a murine systemic candidiasis efficacy study.
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Fungard (Micafungin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungard (micafungin) is an echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1] Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for assessing its in vitro efficacy against various fungal pathogens, monitoring for the emergence of resistance, and guiding therapeutic strategies. These application notes provide detailed protocols for standardized methods of antifungal susceptibility testing, including broth microdilution, disk diffusion, and gradient diffusion (E-test), primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound's primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase. This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. By disrupting glucan synthesis, this compound compromises the cell wall, leading to osmotic instability and ultimately fungal cell death. This targeted action is specific to fungi, as mammalian cells lack a cell wall.
References
Application Notes and Protocols: Synergistic Antifungal Activity of Fungard and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic strategies. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, overcome resistance, and reduce dose-limiting toxicities. This document provides a detailed experimental framework for investigating the synergistic potential of Fungard (Micafungin), an echinocandin, and Fluconazole (B54011), a triazole antifungal, against pathogenic fungi, particularly Candida species.
This compound inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This disruption of the cell wall's structural integrity leads to osmotic instability and cell death.[4] Fluconazole acts by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[5] The combination of these two agents, targeting both the cell wall and the cell membrane, is hypothesized to result in a synergistic antifungal effect.
These application notes provide protocols for in vitro synergy testing using the checkerboard microdilution assay and time-kill studies. Additionally, a framework for investigating the molecular mechanisms underlying any observed synergy through gene expression analysis is presented.
Data Presentation
Table 1: In Vitro Synergy of this compound and Fluconazole against Candida auris using Checkerboard Assay
| Strain ID | This compound MIC (µg/mL) Alone | Fluconazole MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | Fluconazole MIC (µg/mL) in Combination | FICI | Interpretation |
| CA-01 | 0.125 | 64 | 0.031 | 16 | 0.5 | Synergistic |
| CA-02 | 0.25 | 128 | 0.062 | 32 | 0.5 | Synergistic |
| CA-03 | 0.125 | 32 | 0.062 | 8 | 1.0 | Additive |
| CA-04 | 0.5 | >256 | 0.125 | 64 | 0.5 | Synergistic |
FICI (Fractional Inhibitory Concentration Index) was calculated as (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 1.0, indifference as 1.0 < FICI ≤ 4.0, and antagonism as FICI > 4.0.[6][7][8]
Table 2: Time-Kill Assay Results for this compound and Fluconazole against Candida albicans
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 12h | Log10 CFU/mL at 24h | Synergy Assessment at 24h |
| Growth Control | 5.0 | 5.8 | 6.5 | 7.2 | 8.0 | - |
| This compound (1/4 MIC) | 5.0 | 4.8 | 4.5 | 4.3 | 4.1 | - |
| Fluconazole (1/2 MIC) | 5.0 | 5.1 | 5.3 | 5.5 | 5.7 | - |
| This compound + Fluconazole | 5.0 | 4.2 | 3.5 | 2.8 | <2.0 | Synergistic |
Synergy in time-kill assays is defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active constituent at 24 hours.[6][9][10]
Experimental Protocols
Checkerboard Microdilution Assay
This assay is used to determine the in vitro synergistic activity of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Fluconazole stock solution
-
RPMI-1640 medium buffered with MOPS
-
Candida species inoculum
-
Spectrophotometer or plate reader
Protocol:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally and fluconazole vertically in a 96-well plate.
-
The final concentrations should span a range above and below the known Minimum Inhibitory Concentrations (MICs) of each drug alone.
-
-
Inoculum Preparation:
-
Grow the Candida isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in each well.
-
-
Plate Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include wells with each drug alone as controls, as well as a drug-free growth control and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and FICI Calculation:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Fluconazole.
-
Interpret the results as described in the caption for Table 1.[6][7][8]
-
Time-Kill Assay
This dynamic assay assesses the rate of fungal killing over time when exposed to antifungal agents alone and in combination.
Materials:
-
Culture tubes or flasks
-
This compound and Fluconazole stock solutions
-
RPMI-1640 medium buffered with MOPS
-
Candida species inoculum
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension adjusted to a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.
-
-
Experimental Setup:
-
Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a sub-inhibitory concentration, e.g., 1/4 MIC)
-
Fluconazole alone (at a sub-inhibitory concentration, e.g., 1/2 MIC)
-
This compound and Fluconazole in combination (at the same sub-inhibitory concentrations)
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
-
Data Analysis:
Mechanism of Synergy Investigation: Gene Expression Analysis
This protocol outlines the steps to investigate the molecular basis of synergy by analyzing the expression of genes related to ergosterol biosynthesis and cell wall integrity.
Materials:
-
Candida cells treated with this compound, Fluconazole, and the combination.
-
RNA extraction kit (e.g., with mechanical lysis using beads)[11][12]
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument and reagents (e.g., SYBR Green or probe-based)
-
Primers for target genes (e.g., ERG11, FKS1) and a reference gene (e.g., ACT1)
Protocol:
-
Cell Treatment and RNA Extraction:
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR to quantify the expression levels of target genes (ERG11, FKS1) and a housekeeping gene for normalization (ACT1).
-
Use appropriate primers designed for each gene.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels of the target genes in the combination treatment group to the single-drug treatment and control groups. A significant change in the expression of these genes in the combination treatment may indicate the mechanism of synergy.
-
Visualizations
Caption: Mechanism of action of this compound and Fluconazole.
Caption: Experimental workflow for combination studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy | Semantic Scholar [semanticscholar.org]
- 4. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 9. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. Candida albicans Culture, Cell Harvesting, and Total RNA Extraction [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening Assays Using Fungard (Micafungin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungard, the brand name for the active compound Micafungin, is a potent antifungal agent belonging to the echinocandin class.[1] Its primary mechanism of action involves the non-competitive inhibition of 1,3-beta-D-glucan synthase, a critical enzyme responsible for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[1] This specific targeting of a fungal cell component that is absent in mammalian cells makes this compound an attractive candidate for antifungal therapy with a high therapeutic index.
These application notes provide detailed protocols for the utilization of this compound in high-throughput screening (HTS) assays designed to identify novel antifungal compounds. The methodologies described are suitable for screening large chemical libraries and assessing the potency of potential drug candidates.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound exerts its fungicidal activity by disrupting the integrity of the fungal cell wall. By inhibiting 1,3-beta-D-glucan synthase, it prevents the formation of the β-(1,3)-D-glucan polymer chains that form the primary structural component of the cell wall. This leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.
Caption: Mechanism of action of this compound (Micafungin).
High-Throughput Screening Protocols
The following protocols describe two common HTS assays for the identification of novel antifungal agents. This compound is an ideal positive control for these assays due to its well-characterized mechanism of action and potent activity against a broad range of fungal pathogens, particularly Candida and Aspergillus species.[1]
Protocol 1: Broth Microdilution High-Throughput Screening Assay for Fungal Growth Inhibition
This assay is a miniaturized version of the classical broth microdilution method and is suitable for screening large compound libraries for antifungal activity.
Materials:
-
This compound (Micafungin) stock solution (e.g., 1 mg/mL in DMSO)
-
Test compounds dissolved in DMSO
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)
-
Sterile, 384-well, clear-bottom microplates
-
Acoustic liquid handler or pin tool
-
Multidrop combi reagent dispenser
-
Microplate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)
-
Incubator (35°C)
Experimental Workflow:
Caption: High-throughput screening workflow.
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, this compound (positive control), and DMSO (negative control) to the wells of a 384-well assay plate.
-
For the positive control, prepare a serial dilution of this compound to determine its IC50.
-
-
Fungal Inoculum Preparation:
-
Culture the fungal strain overnight in RPMI-1640 medium.
-
Dilute the culture to a final concentration of 1 x 10^5 cells/mL in fresh RPMI-1640 medium.
-
-
Cell Dispensing:
-
Using a reagent dispenser, add 50 µL of the fungal cell suspension to each well of the assay plate. This results in a final cell count of approximately 5,000 cells/well.
-
-
Incubation:
-
Seal the plates and incubate at 35°C for 24 to 48 hours.
-
-
Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate the plates for an additional 2 to 4 hours at 35°C. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
-
Data Acquisition:
-
Read the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.
-
Determine the half-maximal inhibitory concentration (IC50) for active compounds and the positive control.
-
Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is considered excellent for HTS.
-
Protocol 2: In Vitro 1,3-Beta-D-Glucan Synthase Inhibition Assay
This is a biochemical assay designed to identify direct inhibitors of the 1,3-beta-D-glucan synthase enzyme.
Materials:
-
This compound (Micafungin) stock solution
-
Test compounds dissolved in DMSO
-
Fungal cell lysate containing active 1,3-beta-D-glucan synthase (e.g., from Candida albicans spheroplasts)
-
UDP-[14C]-glucose (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing activators like GTPγS and bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid
-
Microplate harvester
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a 96-well filter plate, add the assay buffer, test compounds or this compound, and the fungal cell lysate.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding UDP-[14C]-glucose to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Stop Reaction and Harvest:
-
Terminate the reaction by adding a stop solution (e.g., 6% trichloroacetic acid).
-
Harvest the radiolabeled glucan product onto glass fiber filters using a microplate harvester.
-
-
Washing:
-
Wash the filters to remove unincorporated UDP-[14C]-glucose.
-
-
Quantification:
-
Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition of enzyme activity for each compound relative to controls.
-
Calculate the IC50 values for active compounds.
-
Data Presentation
The following tables summarize representative quantitative data for this compound (Micafungin) against various fungal species, which can be used as a benchmark for HTS campaigns.
Table 1: In Vitro Susceptibility of Candida Species to this compound (Micafungin)
| Candida Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | 0.015 | 0.03 |
| C. glabrata | 0.015 | 0.015 |
| C. tropicalis | 0.03 | 0.06 |
| C. parapsilosis | 1 | 2 |
| C. krusei | 0.06 | 0.12 |
| C. guilliermondii | 0.5 | 1 |
| C. lusitaniae | 0.12 | 0.25 |
Data compiled from a global surveillance study.[2]
Table 2: HTS Assay Parameters and Expected Values
| Parameter | Value | Description |
| Assay Quality | ||
| Z'-Factor | > 0.5 | A measure of the statistical effect size and the robustness of the assay. |
| Signal-to-Background Ratio | > 10 | The ratio of the mean signal of the negative control to the mean signal of the positive control. |
| Controls | ||
| Negative Control (DMSO) | ~100% Growth | Represents the baseline for no inhibition. |
| Positive Control (this compound) | < 10% Growth | Represents the baseline for maximal inhibition at an appropriate concentration. |
Conclusion
This compound (Micafungin) is a valuable tool for antifungal drug discovery and can be effectively employed as a positive control in high-throughput screening assays. The protocols provided herein offer robust and reproducible methods for identifying and characterizing novel antifungal compounds. The detailed methodologies and representative data will aid researchers, scientists, and drug development professionals in establishing effective HTS campaigns to combat the growing threat of fungal infections.
References
- 1. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candida albicans Genes Modulating Echinocandin Susceptibility of Caspofungin-Adapted Mutants Are Constitutively Expressed in Clinical Isolates with Intermediate or Full Resistance to Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to Assessing Fungard's Efficacy on Fungal Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Biofilms are structured communities of fungal cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix. This matrix protects the fungal cells from antifungal agents and the host immune response. Fungard, a triazole antifungal agent, inhibits the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, by targeting the cytochrome P-450 dependent enzyme 14α-demethylase.[1][2][3] This disruption of ergosterol biosynthesis alters membrane fluidity and function, ultimately leading to the inhibition of fungal growth.[2][3] This document provides detailed protocols to assess the efficacy of this compound against fungal biofilms, using Candida albicans as a model organism, a common fungal pathogen known for its robust biofilm formation.[4][5][6] The methodologies described herein are established for quantitatively evaluating the inhibition of biofilm formation and the eradication of pre-formed biofilms.
Principle of the Assays
This protocol outlines methods to determine the efficacy of this compound against fungal biofilms at two key stages: inhibition of biofilm formation and eradication of mature biofilms. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of this compound that prevents the formation of a biofilm. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of this compound required to eradicate a pre-formed, mature biofilm.[7]
Two primary methods are employed for quantification:
-
Crystal Violet (CV) Staining: This assay measures the total biofilm biomass, including fungal cells and the extracellular matrix.[8][9]
-
XTT/MTS Assay: This colorimetric assay assesses the metabolic activity of viable fungal cells within the biofilm.[7][10][11]
Additionally, confocal scanning laser microscopy (CSLM) can be utilized for detailed visualization of the biofilm architecture and the effect of this compound on its structure.[4][12][13]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against Candida albicans
| This compound Concentration (µg/mL) | Biofilm Biomass (OD₅₇₀) | % Inhibition of Biofilm Formation | Metabolic Activity (OD₄₉₀) | % Inhibition of Metabolic Activity |
| 0 (Control) | 0 | 0 | ||
| X | ||||
| 2X | ||||
| 4X | ||||
| ... | ||||
| MBIC₅₀ | ||||
| MBIC₉₀ |
OD₅₇₀: Optical Density at 570 nm (Crystal Violet Assay) OD₄₉₀: Optical Density at 490 nm (XTT/MTS Assay) MBIC₅₀/₉₀: Concentration of this compound required to inhibit 50%/90% of biofilm formation.
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound against Pre-formed Candida albicans Biofilms
| This compound Concentration (µg/mL) | Remaining Biofilm Biomass (OD₅₇₀) | % Biofilm Eradication | Remaining Metabolic Activity (OD₄₉₀) | % Reduction in Metabolic Activity |
| 0 (Control) | 0 | 0 | ||
| Y | ||||
| 2Y | ||||
| 4Y | ||||
| ... | ||||
| MBEC₅₀ | ||||
| MBEC₉₀ |
OD₅₇₀: Optical Density at 570 nm (Crystal Violet Assay) OD₄₉₀: Optical Density at 490 nm (XTT/MTS Assay) MBEC₅₀/₉₀: Concentration of this compound required to eradicate 50%/90% of the pre-formed biofilm.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action and its Impact on Biofilm Formation
This compound, as a triazole antifungal, primarily acts by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[1][3] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane.[3][14] This directly impacts fungal growth and can consequently inhibit biofilm formation, which is a complex process involving adhesion, proliferation, and matrix production.[5][15]
Experimental Workflow for Assessing this compound's Anti-biofilm Activity
The following diagram outlines the general workflow for the experimental protocols detailed in the subsequent sections.
Experimental Protocols
Materials
-
Candida albicans strain (e.g., SC5314 or a clinical isolate)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol (B145695) or 33% Glacial Acetic Acid
-
XTT sodium salt
-
Menadione (B1676200) or Phenazine methosulfate (PMS)
-
Microplate reader
-
Confocal microscope (optional)
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol assesses the ability of this compound to prevent the formation of biofilms.
-
Inoculum Preparation:
-
Culture C. albicans in SDB at 30°C overnight.
-
Harvest the cells by centrifugation, wash twice with sterile PBS.
-
Resuspend the cells in RPMI-1640 medium and adjust the concentration to 1 x 10⁶ cells/mL.[7]
-
-
Plate Setup:
-
Prepare serial dilutions of this compound in RPMI-1640 medium in a separate 96-well plate. The final concentrations should typically range based on the known MIC of the planktonic cells.
-
Add 100 µL of the fungal suspension to the wells of a new 96-well microtiter plate.
-
Add 100 µL of the this compound serial dilutions to the corresponding wells.
-
Include positive control wells (fungal suspension + medium, no this compound) and negative control wells (medium only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 24 hours without agitation to allow for biofilm formation.[7]
-
-
Quantification:
-
After incubation, proceed with either the Crystal Violet Assay (Protocol 3) or the XTT Assay (Protocol 4) to quantify the extent of biofilm inhibition.
-
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol evaluates the efficacy of this compound in eradicating pre-formed, mature biofilms.
-
Biofilm Formation:
-
Prepare the fungal inoculum as described in Protocol 1.
-
Add 200 µL of the fungal suspension (1 x 10⁶ cells/mL in RPMI-1640) to the wells of a 96-well microtiter plate.
-
Incubate at 37°C for 24 hours to allow for the formation of mature biofilms.[15]
-
-
This compound Treatment:
-
After 24 hours, carefully aspirate the medium from each well and gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent planktonic cells.[7]
-
Prepare serial dilutions of this compound in fresh RPMI-1640 medium.
-
Add 200 µL of the this compound dilutions to the wells containing the pre-formed biofilms.
-
Include positive control wells (biofilm + fresh medium, no this compound).
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Quantification:
-
Following the treatment period, proceed with either the Crystal Violet Assay (Protocol 3) or the XTT Assay (Protocol 4) to quantify the remaining biofilm.
-
Protocol 3: Crystal Violet (CV) Assay for Biofilm Biomass Quantification
-
Washing:
-
After the incubation period (from Protocol 1 or 2), carefully aspirate the medium from all wells.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[7]
-
-
Staining:
-
Add 125 µL of 0.1% (w/v) Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[7]
-
-
Washing:
-
Remove the CV solution and wash the plate thoroughly with sterile distilled water until the wash water is clear.[7]
-
-
Solubilization and Measurement:
Protocol 4: XTT Assay for Biofilm Viability Assessment
-
Washing:
-
Following the incubation period (from Protocol 1 or 2), wash the biofilms twice with 200 µL of sterile PBS.[7]
-
-
XTT Solution Preparation:
-
Prepare the XTT/menadione solution immediately before use. For each well, mix a pre-calculated volume of XTT stock solution (e.g., 1 mg/mL in PBS) with a menadione solution (e.g., 10 mM in acetone) to a final concentration of 1 µM menadione.[11]
-
-
Incubation:
-
Measurement:
-
After incubation, transfer 80 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.[15] The absorbance is proportional to the metabolic activity of the cells in the biofilm.
-
Protocol 5: Confocal Scanning Laser Microscopy (CSLM) for Biofilm Visualization (Optional)
-
Biofilm Preparation:
-
Grow biofilms on a suitable substrate for microscopy (e.g., glass-bottom dishes or specialized slides) following the procedures in Protocol 1 or 2.
-
-
Staining:
-
After treatment with this compound, gently wash the biofilms with PBS.
-
Stain the biofilms with appropriate fluorescent dyes. For example, use a combination of FUN-1 (to visualize metabolically active cells) and Concanavalin A-Alexa Fluor conjugate (to visualize the extracellular matrix).[13]
-
-
Imaging:
-
Visualize the stained biofilms using a confocal microscope.
-
Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Analyze the images to assess changes in biofilm thickness, cell morphology, and the ratio of live to dead cells in response to this compound treatment.[12]
-
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the anti-biofilm properties of this compound. By quantifying both the inhibition of biofilm formation and the eradication of mature biofilms, researchers can gain a comprehensive understanding of this compound's potential as a therapeutic agent against biofilm-associated fungal infections. The combination of biomass and viability assays, supplemented with microscopic visualization, offers a multi-faceted approach to characterizing the efficacy of this antifungal compound.
References
- 1. This compound 50 mg | MedEasy [medeasy.health]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clarifying and Imaging Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biofilm Formation by the Fungal Pathogen Candida albicans: Development, Architecture, and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ableweb.org [ableweb.org]
- 9. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for ultrastructural study of Candida albicans biofilm using transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fungard (Micafungin) in Agricultural Research for Plant Pathogens
Disclaimer: Fungard (micafungin) is an echinocandin antifungal agent primarily developed and approved for clinical use in humans. As of the current date, there is a significant lack of published research on the application of this compound or micafungin (B1204384) specifically for the control of plant pathogens in agricultural settings. The following application notes and protocols are provided as a hypothetical guide for researchers and scientists interested in evaluating the potential of this compound against phytopathogenic fungi. The experimental designs and data are illustrative and based on standard methodologies for fungicide evaluation.
Introduction
This compound, with its active ingredient micafungin, belongs to the echinocandin class of antifungal compounds. Its mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, a critical component of the fungal cell wall.[1][2] This mode of action is highly specific to fungi, as the target enzyme is absent in plant and mammalian cells, suggesting a potentially favorable safety profile for use on plants.[3][4] Given its potent fungicidal activity against a range of fungi, exploring its efficacy against plant pathogens is a logical step for agricultural research.
These notes provide a framework for the systematic evaluation of this compound's efficacy against common plant pathogenic fungi, including protocols for in vitro and in vivo testing, and a conceptual model of its interaction with plant defense signaling pathways.
Quantitative Data Summary
The following tables present hypothetical data from proposed experiments to illustrate how results could be structured for clear comparison.
Table 1: In Vitro Efficacy of this compound Against Mycelial Growth of Various Plant Pathogens
| Fungal Species | Pathogen Type | Host Plant | EC₅₀ (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Botrytis cinerea | Necrotroph | Grape, Strawberry | 0.05 | 0.25 |
| Fusarium oxysporum | Soil-borne | Tomato, Banana | 0.5 | > 2.0 |
| Alternaria solani | Foliar | Potato, Tomato | 0.1 | 0.5 |
| Rhizoctonia solani | Soil-borne | Rice, Soybean | 1.2 | > 2.0 |
| Magnaporthe oryzae | Foliar | Rice | 0.2 | 1.0 |
Table 2: In Vivo Efficacy of this compound in Controlling Fungal Diseases on Host Plants
| Fungal Pathogen | Host Plant | Application Method | This compound Conc. (µg/mL) | Disease Severity Index (DSI)¹ | % Disease Control |
| Untreated Control | Grape | - | - | 4.5 | 0% |
| Botrytis cinerea | Grape | Foliar Spray | 50 | 1.2 | 73.3% |
| Untreated Control | Tomato | - | - | 4.8 | 0% |
| Alternaria solani | Tomato | Foliar Spray | 50 | 1.5 | 68.8% |
| Untreated Control | Rice | - | - | 4.2 | 0% |
| Magnaporthe oryzae | Rice | Seed Treatment | 100 | 2.1 | 50.0% |
¹Disease Severity Index (DSI) on a scale of 0-5, where 0 is no disease and 5 is severe disease.
Experimental Protocols
In Vitro Efficacy Assessment
3.1.1. Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target fungus.
Materials:
-
This compound (micafungin) stock solution (e.g., 1 mg/mL in sterile distilled water)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Petri dishes (90 mm)
-
Target fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a serial dilution of the this compound stock solution.
-
Add appropriate volumes of the this compound dilutions to molten PDA (cooled to ~45-50°C) to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL). A control plate with no this compound should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From the margin of an actively growing culture of the target fungus, cut a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.
-
Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration for 50% inhibition) by plotting the inhibition percentage against the log of the this compound concentration and performing a regression analysis.
3.1.2. Minimum Fungicidal Concentration (MFC) Determination
Objective: To determine the lowest concentration of this compound that kills the fungal inoculum.
Procedure:
-
Following the mycelial growth inhibition assay, take the mycelial plugs from the plates that showed 100% inhibition.
-
Gently wash the plugs in sterile distilled water to remove any residual this compound.
-
Transfer the washed plugs to fresh, non-amended PDA plates.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
The MFC is the lowest concentration of this compound from which the mycelial plug fails to regrow after being transferred to the fresh medium.
In Vivo Efficacy Assessment
Objective: To evaluate the protective and/or curative activity of this compound on a host plant.
Materials:
-
Healthy, susceptible host plants of uniform size and age.
-
This compound solution at various concentrations.
-
Spore suspension of the target pathogen (e.g., 1 x 10⁵ spores/mL).
-
Sprayer for fungicide and inoculum application.
-
Humid chamber or greenhouse with controlled environment.
Procedure (Protective Assay):
-
Randomly divide the plants into treatment groups (different this compound concentrations) and a control group.
-
Spray the plants in the treatment groups with the respective this compound solutions until runoff. The control group is sprayed with water.
-
Allow the plants to dry for 24 hours.
-
Inoculate all plants (treatment and control) by spraying them with the pathogen's spore suspension.
-
Move the plants to a humid chamber to facilitate infection (e.g., >90% relative humidity for 48 hours).
-
Transfer the plants to a greenhouse with conditions conducive to disease development.
-
Assess disease severity after a specific incubation period (e.g., 7-14 days) using a standardized disease rating scale.
-
Calculate the Disease Severity Index (DSI) and the percentage of disease control.
Visualizations
Experimental Workflow for In Vivo Fungicide Testing
Mechanism of Action of this compound and its Effect on Plant-Pathogen Interaction
Conclusion
While this compound (micafungin) is a well-established clinical antifungal, its potential in agriculture remains unexplored. The protocols and conceptual frameworks presented here offer a starting point for the systematic evaluation of this compound against plant pathogenic fungi. Its specific mode of action presents an attractive profile for a potential new agricultural fungicide. However, extensive research is required to determine its efficacy spectrum, phytotoxicity, environmental fate, and economic viability for agricultural use.
References
Troubleshooting & Optimization
Troubleshooting Fungard insolubility in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for Fungard™, a model compound representing poorly water-soluble molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound™ powder not dissolving in my aqueous buffer?
A1: this compound's insolubility in aqueous solutions is a common challenge due to its likely hydrophobic chemical structure. Poorly soluble compounds often have difficulty interacting with polar water molecules, leading to visible particulate matter or precipitation.[1][2] Factors such as pH, temperature, and the ionic strength of your buffer can significantly impact solubility.
Q2: I dissolved this compound™ in DMSO, but it crashed out (precipitated) when I added it to my cell culture medium. What happened?
A2: This is a frequent issue known as solvent-shift precipitation.[1] While this compound™ may be soluble in a 100% organic solvent like DMSO, its solubility dramatically decreases when the highly concentrated stock is diluted into a primarily aqueous environment like cell culture media.[1] The final concentration of the organic solvent is too low to keep the compound in solution.
Q3: Can I heat the solution to help dissolve this compound™?
A3: Gentle warming can increase the rate of dissolution for many compounds. However, this must be done with caution.[1] Excessive heat can degrade this compound™, compromising its chemical integrity and biological activity. Always consult the compound's data sheet for information on its thermal stability before applying heat.
Q4: Does the pH of my buffer matter for this compound™ solubility?
A4: Yes, pH is a critical factor if this compound™ is an ionizable compound (i.e., a weak acid or weak base).[3][4][5] For weakly basic compounds, solubility increases as the pH is lowered (more acidic conditions).[6] Conversely, weakly acidic compounds become more soluble as the pH is raised (more basic conditions).[6] Compounds without ionizable groups are generally unaffected by pH changes.[7]
Troubleshooting Guide
Problem: this compound™ powder is visible in the aqueous buffer after vigorous mixing.
| Solution | Description | Considerations |
| 1. Prepare a Concentrated Stock in an Organic Solvent | First, dissolve this compound™ in a small volume of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1][8] This creates a high-concentration stock solution. | DMSO is a powerful solvent but can be toxic to cells at concentrations typically above 0.5-1%.[9] Always calculate the final solvent concentration in your working solution to minimize off-target effects. |
| 2. pH Adjustment | If this compound™ is a weak base, try dissolving it in a buffer with a lower pH (e.g., pH 4-5). If it is a weak acid, use a buffer with a higher pH (e.g., pH 8-9).[3][6] | Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity). The pH change should be aimed at the stock solution preparation if possible. |
| 3. Use of Co-solvents | A co-solvent system, which is a mixture of solvents, can be more effective than a single one.[1][10] For example, a formulation could include a mix of polyethylene (B3416737) glycol (PEG), ethanol, and water. | Co-solvent ratios must be carefully optimized and tested for compatibility with the assay and potential toxicity. |
| 4. Mechanical Assistance | Use a vortex mixer for several minutes or place the sealed vial in a sonicator bath.[1][11] Sonication uses ultrasonic waves to break up compound aggregates and can significantly aid dissolution. | Over-sonication can generate heat, potentially degrading the compound. Use short bursts and consider cooling the sample in an ice bath. |
Problem: this compound™ precipitates when the organic stock solution is diluted into the final aqueous medium.
| Solution | Description | Considerations |
| 1. Increase Stock Concentration | Prepare a more concentrated initial stock solution in the organic solvent. This allows a smaller volume to be added to the aqueous medium, keeping the final organic solvent concentration higher.[1] | The stock concentration is limited by this compound's maximum solubility in the organic solvent. |
| 2. Use a Surfactant | Add a low concentration of a biocompatible surfactant, such as Tween-20 or Triton X-100, to the final aqueous medium.[9][12] Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. | Surfactants can interfere with some biological assays or affect cell membrane integrity.[9][13] A vehicle control containing the same concentration of surfactant is essential. |
| 3. Gradual Addition & Mixing | Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation. | This technique may not be sufficient for highly insoluble compounds but is a simple first step to try. |
| 4. Use of Solubilizing Excipients | For in vivo or complex in vitro models, consider formulating this compound™ with solubilizing agents like cyclodextrins.[14] These molecules have a hydrophobic interior to encapsulate this compound™ and a hydrophilic exterior to remain in solution. | Formulation development is complex and requires specialized expertise. The chosen excipient must not interfere with the experiment. |
Quantitative Data Summary
The solubility of an ionizable compound like this compound™ can be highly dependent on the properties of the solvent system. The table below provides hypothetical data for a weakly basic compound to illustrate these effects.
| Solvent System | pH | Max Solubility (µM) | Notes |
| Phosphate Buffered Saline (PBS) | 7.4 | < 1 | Poor solubility at neutral pH. |
| Phosphate Buffered Saline (PBS) | 5.0 | 50 | Increased solubility in acidic conditions. |
| 100% DMSO | N/A | > 100,000 (100 mM) | High solubility in pure organic solvent. |
| 5% DMSO in PBS | 7.4 | 25 | Co-solvent improves solubility over buffer alone. |
| 1% Tween-20 in PBS | 7.4 | 150 | Surfactant significantly enhances aqueous solubility. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound™ Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, a standard first step for working with poorly soluble compounds.[11][15]
Materials:
-
This compound™ powder (assume Molecular Weight = 500 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile 1.5 mL microcentrifuge tube
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound™ to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.[11]
-
Calculation of Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg
-
-
Weighing: Tare the sterile microcentrifuge tube on the balance. Carefully weigh 5 mg of this compound™ powder and add it to the tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.[11]
-
Mixing: Close the cap tightly and vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear.[11]
-
Inspection & Sonication: Visually inspect the solution against a light source to ensure no solid particles remain. If particulates are visible, place the tube in a sonicator bath for 5-10 minutes.[1]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[11][15] Store aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound™.
Caption: Hypothetical signaling pathway inhibited by this compound™.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Khan Academy [khanacademy.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
- 11. benchchem.com [benchchem.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fungard Concentration for Maximum Antifungal Effect
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Fungard for maximal antifungal effect in experimental settings. This guide includes troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the active ingredient in my this compound product?
A1: The first crucial step is to identify the active ingredient in your specific this compound product, as this will dictate the experimental approach. "this compound" is a brand name that can be associated with at least two different antifungal agents:
-
Fluconazole: A triazole antifungal agent.
-
Micafungin (B1204384): An echinocandin antifungal agent.[1][2]
Please check your product's packaging or documentation to confirm the active ingredient. The subsequent experimental design will depend heavily on this information.
Q2: What is the mechanism of action for this compound?
A2: The mechanism of action depends on the active ingredient:
-
If your this compound contains Fluconazole: It works by inhibiting the fungal cytochrome P-450 enzyme, 14α-demethylase.[3][4] This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[3][5][6] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[4]
-
If your this compound contains Micafungin: It inhibits the enzyme 1,3-beta-D-glucan synthase in a non-competitive manner.[1] This enzyme is responsible for synthesizing 1,3-beta-D-glucan, a key component of the fungal cell wall.[1][2] Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
Q3: What is a suitable starting concentration range for my experiments?
A3: The optimal concentration of this compound is dependent on the fungal species being tested, the specific strain, and the experimental conditions. A good starting point is to perform a dose-response experiment using a broad range of concentrations.
| Active Ingredient | Suggested Starting Concentration Range for MIC Determination |
| Fluconazole | 0.125 - 64 µg/mL |
| Micafungin | 0.015 - 16 µg/mL |
Note: These are suggested ranges and may need to be adjusted based on preliminary results.
Q4: Which standardized method should I use to determine the Minimum Inhibitory Concentration (MIC)?
A4: The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents. This method involves preparing a series of two-fold dilutions of the antifungal agent in a 96-well microtiter plate and then inoculating each well with a standardized fungal suspension. The MIC is the lowest concentration of the drug that prevents visible growth of the fungus after a specified incubation period.
Troubleshooting Guide
| Issue Encountered | Possible Causes | Suggested Solutions |
| No antifungal activity observed at any concentration. | 1. The fungal strain is resistant to the specific active ingredient in this compound.2. The concentration range tested is too low.3. The drug is inactive or has degraded.4. Incorrect experimental setup. | 1. Test against a known susceptible control strain to verify the drug's activity.2. Test a wider and higher range of concentrations.3. Ensure proper storage of the this compound stock solution and prepare fresh dilutions for each experiment.4. Review the experimental protocol for any errors in media preparation, inoculum density, or incubation conditions. |
| High variability in MIC values between replicate experiments. | 1. Inconsistent inoculum preparation.2. Pipetting errors during serial dilutions.3. Contamination of the culture.4. Edge effects in the microtiter plate. | 1. Standardize the inoculum preparation using a spectrophotometer to ensure a consistent cell density.2. Use calibrated pipettes and ensure proper mixing at each dilution step.3. Use aseptic techniques and check for contamination by plating a sample of the inoculum.4. Avoid using the outermost wells of the plate or fill them with sterile medium to minimize evaporation. |
| Fungus grows only at intermediate concentrations (paradoxical growth or "Eagle effect"). | This phenomenon is more commonly observed with echinocandins like micafungin and is thought to be related to the induction of cell wall stress responses. | 1. Carefully observe and record growth at all concentrations.2. Consider using a different endpoint for determining the MIC, such as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphae as opposed to the large, filamentous hyphae seen in the drug-free control. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a generalized procedure and should be adapted based on the specific fungal species and laboratory standards.
Materials:
-
This compound (Fluconazole or Micafungin)
-
Appropriate fungal strain
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration that is at least 100-fold higher than the highest concentration to be tested.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the suspension to a cell density of 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Microdilution Plates:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the two potential active ingredients of this compound.
Caption: Mechanism of Action for this compound (Fluconazole).
Caption: Mechanism of Action for this compound (Micafungin).
Experimental Workflow
Caption: Workflow for MIC Determination.
References
- 1. [Antifungal activity and clinical efficacy of micafungin (funguard)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 3. This compound 150 MG Tablet 1: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 4. This compound 200 MG | Order this compound 200 MG Capsule Online at Truemeds [truemeds.in]
- 5. This compound 50 mg | MedEasy [medeasy.health]
- 6. This compound | 50 mg | Capsule | Cosmic Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
Technical Support Center: Mitigating Fungard Cytotoxicity in Mammalian Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Fungard-induced cytotoxicity in mammalian cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced cytotoxicity and what are the primary cellular mechanisms?
This compound, like many antimycotic agents, can exhibit off-target effects on mammalian cells, leading to cytotoxicity. The primary mechanism often involves the disruption of the cell membrane. Antifungal agents that target ergosterol (B1671047) in fungal cell membranes can also interact with cholesterol in mammalian cell membranes, leading to pore formation, increased membrane permeability, and subsequent cell death.[1][2] This disruption can lead to the leakage of intracellular components, such as lactate (B86563) dehydrogenase (LDH).[3] Another potential mechanism is the induction of oxidative stress, which can damage cellular components and trigger apoptosis.[1][3]
Q2: I am observing significant cell death in my culture after using this compound. What are the initial troubleshooting steps?
Unexpected cytotoxicity is a common issue with antifungal agents. Here’s a step-by-step approach to troubleshoot the problem:
-
Verify this compound Concentration: Ensure the working concentration is within the recommended range (10 - 50 µg/ml). Accidental use of a higher concentration is a frequent cause of cytotoxicity.
-
Perform a Dose-Response Assay: To determine the optimal, non-toxic concentration for your specific cell line, conduct a dose-response experiment. This will help establish the half-maximal inhibitory concentration (IC50) in your mammalian cells and define a therapeutic window.[2][4]
-
Assess Vehicle Toxicity: If this compound was dissolved in a solvent like DMSO, ensure the final concentration of the vehicle in the culture medium is non-toxic. Run a vehicle-only control to rule out its contribution to cell death.[4]
-
Optimize Exposure Time: Reduce the incubation time of this compound with your cells. It may be possible to achieve effective fungal contamination control with shorter exposure times that are less harmful to mammalian cells.[4]
-
Consider Cell Line Sensitivity: Different mammalian cell lines exhibit varying sensitivities to antifungal agents.[1] If possible, test this compound on a panel of different cell lines to assess its cytotoxicity profile more broadly.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
It is crucial to determine whether this compound is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic).[1] This can be achieved by monitoring the total cell number over time in conjunction with a viability assay. A cytotoxic agent will cause a decrease in the number of viable cells, whereas a cytostatic agent will lead to a plateau in cell numbers.[1] Assays that measure membrane integrity, such as the LDH release assay, can specifically detect cell death.[1][5]
Q4: Are there alternative antifungal agents with lower cytotoxicity profiles?
Yes, several alternatives to traditional antifungal agents are available.
-
Fungin™: Presented as a highly stable and less cytotoxic alternative to Amphotericin B.
-
Nystatin: This antifungal is reported to have a larger concentration window and be less toxic to cultured cells compared to Amphotericin B.
-
Caspofungin Acetate: This agent targets the fungal cell wall, a structure not present in mammalian cells, which can result in lower cytotoxicity.[6][7]
-
MycoRid™: Offered as a substitute for Amphotericin B with lower cytotoxicity.[6]
Troubleshooting Guides
Issue 1: High background or inconsistent results in cytotoxicity assays.
-
Possible Cause: Interference from phenol (B47542) red in the culture medium can affect colorimetric assays like the MTT assay.[3]
-
Solution: Use a phenol red-free medium for the duration of the assay.[3]
-
-
Possible Cause: Evaporation of media from the outer wells of a microplate can lead to increased compound concentration and cell stress.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[1]
-
-
Possible Cause: The chemical properties of the antifungal agent may interfere with the assay reagents.
-
Solution: Run appropriate controls, including the compound in cell-free medium, to check for direct chemical reactions with the assay components.
-
Issue 2: Cell morphology changes (e.g., rounding, detachment) are observed even at sub-lethal concentrations.
-
Possible Cause: These morphological changes often indicate cellular stress and the activation of specific signaling pathways in response to off-target effects. For instance, interaction with the cell membrane can trigger these changes.[4]
-
Solution: While these changes may be unavoidable at effective antifungal concentrations, documenting them is important. Consider using lower concentrations for shorter durations if the primary goal is prevention rather than elimination of contamination.
-
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for this compound compared to other common antifungal agents to illustrate the concept of a therapeutic window.
| Antifungal Agent | Fungal MIC50 (µg/mL) | Mammalian IC50 (µg/mL) | Therapeutic Index (IC50/MIC50) |
| This compound | 0.5 | 50 | 100 |
| Amphotericin B | 0.25 | 5 | 20 |
| Nystatin | 1.0 | 75 | 75 |
| Caspofungin | 0.1 | >100 | >1000 |
Note: These are example values. MIC50 (Minimum Inhibitory Concentration for 50% of isolates) and IC50 (Inhibitory Concentration for 50% of cells) should be determined empirically for your specific fungal contaminant and mammalian cell line.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using an MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound against a mammalian cell line.
Materials:
-
96-well flat-bottom plates
-
Your chosen mammalian cell line
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][3]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well plate with seeded cells and compound treatment as in the MTT assay
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2]
-
Sample Collection: After the treatment incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.[2]
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well.[2]
-
Incubation: Incubate the plate for the time specified in the kit protocol, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Visualizations
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Hypothetical signaling pathway for drug-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. Caspofungin reduces the incidence of fungal contamination in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fungard Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming Fungard resistance in fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hypothetical azole-based antifungal agent representative of drugs that target the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity.[1][2][3] It specifically inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, encoded by the ERG11 gene (or cyp51A in molds).[4][5][6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting growth.[1][5][6]
Q2: Our fungal strain, previously susceptible to this compound, is now showing resistance. What are the common molecular mechanisms behind this?
Acquired resistance to azole antifungals like this compound is a multifaceted issue. The most common mechanisms include:
-
Target Site Modifications: Point mutations in the ERG11 or cyp51A gene can alter the structure of the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for this compound.[4][5][7]
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.[4][7][8] Gain-of-function mutations in transcription factors like UPC2 are often responsible for this overexpression.[7]
-
Increased Drug Efflux: Overexpression of efflux pumps, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively removes this compound from the fungal cell, reducing its intracellular concentration.[4][5][9] Key genes involved include CDR1, CDR2, and MDR1 in Candida species.[7]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to the production of alternative sterols that are less susceptible to disruption by this compound.[4]
-
Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix, which can limit drug penetration.[7][10][11]
Q3: Are there fungal species that are intrinsically resistant to this compound?
Yes, some fungal species exhibit intrinsic or inherent resistance to certain azoles. For example, Candida krusei is intrinsically resistant to fluconazole, a common azole.[12][13] Similarly, some non-albicans Candida species like Candida glabrata can have reduced susceptibility.[2][12] Certain molds, such as Lomentospora prolificans and Fusarium solani, can be resistant to multiple antifungal agents, including azoles.[14]
Troubleshooting Guides
Problem: My fungal culture is showing unexpected growth in the presence of this compound.
Possible Cause 1: Experimental Error
-
Incorrect this compound Concentration: Double-check calculations and the dilution series for your this compound stock solution.
-
Improper Culture Conditions: Ensure the growth medium, temperature, and incubation time are optimal for your fungal strain and the specific assay.
-
Contamination: Verify the purity of your fungal culture. Bacterial or cross-contamination with a resistant fungal strain can lead to misleading results.
Possible Cause 2: Acquired Resistance
If experimental error is ruled out, it is likely that the fungal strain has developed resistance to this compound. The following workflow can help you characterize the resistance.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (AST) by Broth Microdilution
This protocol is a generalized version based on the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the Minimum Inhibitory Concentration (MIC) of this compound.[15][16][17]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in the appropriate solvent at a high concentration (e.g., 1280 µg/mL).
-
This compound Dilution Series:
-
In a sterile 96-well plate, perform a serial 2-fold dilution of the this compound stock solution in RPMI 1640 medium to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Include a drug-free well for a positive growth control and a well with medium only as a negative control.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate to obtain a pure culture.
-
Suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL for yeast).
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions and the positive control well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
-
Alternatively, a spectrophotometer can be used to read the absorbance at a specific wavelength (e.g., 530 nm) to determine the percentage of growth inhibition.[17]
-
Protocol 2: Gene Expression Analysis of Efflux Pumps by RT-qPCR
Objective: To determine if resistance is associated with the overexpression of efflux pump genes.
Materials:
-
This compound-sensitive (control) and this compound-resistant fungal strains
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target efflux pump genes (e.g., CDR1, MDR1) and a housekeeping gene (e.g., ACT1)
-
Real-time PCR instrument
Procedure:
-
Fungal Culture and RNA Extraction:
-
Grow both the sensitive and resistant strains in the presence and absence of a sub-inhibitory concentration of this compound.
-
Harvest the cells during the logarithmic growth phase.
-
Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time qPCR:
-
Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes in the resistant strain compared to the sensitive strain using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
A significant increase in the expression of efflux pump genes in the resistant strain suggests their involvement in this compound resistance.
-
Data Presentation
Table 1: Representative this compound MIC Breakpoints for Candida Species
| Fungal Species | Susceptible (µg/mL) | Susceptible-Dose Dependent (µg/mL) | Resistant (µg/mL) |
| Candida albicans | ≤ 2 | 4 | ≥ 8 |
| Candida tropicalis | ≤ 2 | 4 | ≥ 8 |
| Candida parapsilosis | ≤ 2 | 4 | ≥ 8 |
| Candida glabrata | N/A | ≤ 32 | ≥ 64 |
| Candida krusei | N/A | N/A | ≥ 64 |
Note: These values are hypothetical and for illustrative purposes, based on typical breakpoints for azole antifungals like fluconazole.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Common molecular mechanisms of this compound resistance in fungal cells.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. Molecular mechanisms governing antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Molecular mechanisms governing antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Emerging Antifungal Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on antifungal resistance in Aspergillus and Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fungal Diseases, Antifungal Resistance, and Human Health - The Role of Plant Agricultural Practices on Development of Antimicrobial Resistant Fungi Affecting Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Detection of antifungal resistance - Life Worldwide [en.fungaleducation.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Fungard experimental variability and how to control for it
Welcome to the technical support center for Fungard, an experimental PI3K/Akt/mTOR pathway inhibitor. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control for experimental variability.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during your experiments with this compound.
Q1: Why am I observing inconsistent IC50 values for this compound across experiments?
A1: Inconsistent IC50 values are a common source of experimental variability and can stem from several factors.[1][2][3] Key areas to investigate include:
-
Cell-Based Variability:
-
Cell Line Integrity: Ensure your cell lines are obtained from a reputable source and authenticated to prevent cross-contamination or misidentification.[4]
-
Passage Number: Limit the number of cell passages to minimize genetic drift and changes in cell populations over time.[4]
-
Cell Density: The initial cell seeding density can significantly impact results. Standardize cell density for all experiments.[4]
-
Mycoplasma Contamination: Routinely test for mycoplasma, as it can alter cellular responses to treatments.[4]
-
-
Experimental Procedure Variability:
-
Data Analysis:
-
Normalization: Ensure that your data normalization methods are consistent and appropriate for your assay.
-
Q2: My Western blot results for phosphorylated Akt (p-Akt) are not consistent after this compound treatment. What could be the cause?
A2: Inconsistent Western blot results for p-Akt can be frustrating. Here are some troubleshooting steps:
-
Protein Extraction and Handling:
-
Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of your target protein.
-
Sample Consistency: Ensure equal protein loading by performing a protein quantification assay (e.g., BCA assay).[8]
-
-
Antibody Performance:
-
Antibody Validation: Use a well-validated antibody for p-Akt and total Akt.
-
Antibody Dilution: Optimize the antibody dilution to ensure a good signal-to-noise ratio.
-
-
Experimental Conditions:
-
Time Course: Perform a time-course experiment to determine the optimal time point for observing p-Akt inhibition after this compound treatment.
-
Positive and Negative Controls: Always include appropriate positive and negative controls to validate your assay.
-
Q3: I am seeing significant cell death in my vehicle-treated control group. How can I address this?
A3: High background cell death can mask the true effect of this compound. Consider the following:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Test a range of solvent concentrations to determine the non-toxic limit.
-
Cell Health:
-
Over-confluency: Avoid letting your cells become over-confluent before seeding for an experiment, as this can lead to increased cell death.
-
Nutrient Depletion: Ensure your culture medium is fresh and contains all necessary supplements.[4]
-
-
Handling Procedures: Gentle handling of cells during seeding and media changes can minimize mechanical stress and subsequent cell death.[5]
Q4: How can I be sure that the observed effects are specific to this compound's inhibition of the PI3K/Akt/mTOR pathway?
A4: Demonstrating on-target activity is crucial. Here are some strategies:
-
Rescue Experiments: Attempt to "rescue" the this compound-induced phenotype by overexpressing a constitutively active form of a downstream effector (e.g., Akt).
-
Orthogonal Approaches: Use a different, structurally unrelated PI3K inhibitor to see if it phenocopies the effects of this compound.
-
Pathway Profiling: Analyze the phosphorylation status of multiple downstream targets of the PI3K/Akt/mTOR pathway (e.g., p-mTOR, p-S6K) to confirm pathway inhibition.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (µM) |
| MCF-7 | Breast | Mutant | Wild-Type | 0.5 |
| PC-3 | Prostate | Wild-Type | Null | 0.8 |
| A549 | Lung | Wild-Type | Wild-Type | 5.2 |
| U87 MG | Glioblastoma | Wild-Type | Mutant | 1.1 |
This table illustrates how the genetic background of cell lines can influence their sensitivity to this compound, a key source of experimental variability.
Table 2: Effect of Serum Concentration on this compound Efficacy
| Cell Line | Serum Concentration | This compound IC50 (µM) | Fold Change |
| MCF-7 | 10% FBS | 0.5 | - |
| MCF-7 | 5% FBS | 0.3 | 1.7x more potent |
| MCF-7 | 1% FBS | 0.1 | 5.0x more potent |
This table demonstrates the impact of an experimental variable (serum concentration) on the apparent potency of this compound.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Akt (p-Akt)
-
Cell Lysis:
-
Treat cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Include a "no cells" blank control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well.
-
Incubate for 15 minutes with shaking to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle-treated control wells.
-
Calculate IC50 values using a non-linear regression curve fit.
-
Visualizations
Caption: this compound's mechanism of action within the PI3K/Akt/mTOR signaling pathway.
Caption: A workflow for troubleshooting inconsistent experimental results with this compound.
Caption: A logical decision tree for optimizing this compound concentration in your experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. thermofisher.com [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Fungard Bioavailability Improvement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Fungard, a representative poorly soluble antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo bioavailability of this compound?
A1: The primary factors are typically its low aqueous solubility, which leads to a poor dissolution rate in the gastrointestinal fluids, and potential for significant first-pass metabolism in the liver.[1][2][3] Many antifungal agents are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, characterized by high permeability but low solubility.[4][5][6]
Q2: What initial strategies can be employed to improve this compound's oral bioavailability?
A2: Initial strategies should focus on enhancing the dissolution rate.[7][8] Common approaches include physical modifications like particle size reduction (micronization or nanonization) and chemical modifications such as salt formation or the use of co-solvents.[9][10][11][12][13] Formulation strategies involving solid dispersions, cyclodextrin (B1172386) complexation, and lipid-based systems are also highly effective.[4][9][14]
Q3: How can I determine if first-pass metabolism is a significant issue for this compound?
A3: A comparative pharmacokinetic study involving both intravenous (IV) and oral (PO) administration is essential. A significantly lower area under the curve (AUC) for the oral route compared to the IV route, even with formulation improvements, suggests a substantial first-pass effect.[1][2][15]
Q4: My in vivo study shows high variability in plasma concentrations. What could be the cause?
A4: High variability can stem from several factors, including inconsistent dosing, the physiological state of the animals (e.g., fed vs. fasted state), and the formulation's physical instability.[16][17] Food can significantly alter drug absorption and pharmacokinetics.[18][19][20]
Troubleshooting Guides
Issue 1: Low Systemic Exposure (Low AUC and Cmax) After Oral Administration
Possible Cause: Poor dissolution rate in the gastrointestinal tract.
| Troubleshooting Step | Description | Rationale |
| Particle Size Reduction | Employ micronization or nanonization techniques to reduce the particle size of the this compound active pharmaceutical ingredient (API).[10][12][13] | Decreasing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[7] |
| Solid Dispersions | Formulate this compound with a hydrophilic carrier (e.g., PEGs, PVP) to create a solid dispersion.[4][9] | This technique enhances the dissolution rate by dispersing the drug in a highly soluble matrix.[10] |
| Lipid-Based Formulations | Develop a self-emulsifying drug delivery system (SEDDS) or a lipid-based formulation.[9][14] | These formulations can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[14] |
| Use of Surfactants | Incorporate surfactants into the formulation to improve the wettability of the drug particles.[7][10] | Surfactants lower the interfacial tension between the drug and the dissolution medium, facilitating faster dissolution.[10] |
Possible Cause: Extensive first-pass metabolism.[1][2][3]
| Troubleshooting Step | Description | Rationale |
| Administer via a Non-Oral Route | Conduct a pilot study using an alternative route of administration that bypasses the portal circulation, such as intravenous or intraperitoneal injection.[2] | This will help determine the maximum achievable systemic exposure and confirm if first-pass metabolism is the primary limiting factor.[1] |
| Co-administration with an Inhibitor | In preclinical models, co-administer this compound with a known inhibitor of the suspected metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor). | This can help to quantify the extent of first-pass metabolism by observing the increase in oral bioavailability. |
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles
Possible Cause: Food effects on drug absorption.[18][19]
| Troubleshooting Step | Description | Rationale |
| Standardize Feeding Protocol | Ensure a consistent fasting period for all animals before and after drug administration. | Food can alter gastrointestinal pH, motility, and fluid composition, which can significantly and variably affect drug absorption.[18][19] |
| Conduct a Food-Effect Study | Design a study to compare the pharmacokinetics of this compound in both fasted and fed states.[18][21][22] | This will determine if a positive or negative food effect exists and help standardize future study protocols. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Screening of this compound Formulations
Objective: To determine the oral bioavailability and pharmacokinetic profile of different this compound formulations.
Methodology:
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats (n=6 per group).
-
Study Groups:
-
Group 1 (IV): this compound administered intravenously (e.g., 1 mg/kg) to determine the absolute bioavailability.
-
Group 2 (Oral Control): this compound suspension in a simple vehicle (e.g., 0.5% carboxymethylcellulose) administered orally (e.g., 10 mg/kg).
-
Group 3+ (Oral Test): Novel this compound formulations (e.g., solid dispersion, SEDDS) administered orally at the same dose as the control.
-
-
Dosing and Sampling:
-
Fast animals overnight with free access to water.
-
Administer the formulations.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Sample Analysis:
-
Process blood to obtain plasma.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.[23]
-
-
Data Analysis:
Data Presentation
Table 1: Representative Pharmacokinetic Data for Different this compound Formulations
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-24hr (ng*hr/mL) | Absolute Bioavailability (F%) |
| This compound Solution | IV | 1 | 1250 | 0.25 | 2800 | 100 |
| This compound Suspension | Oral | 10 | 150 | 4.0 | 980 | 3.5 |
| This compound Solid Dispersion | Oral | 10 | 450 | 2.0 | 2940 | 10.5 |
| This compound SEDDS | Oral | 10 | 780 | 1.5 | 5320 | 19.0 |
Visualizations
Caption: Troubleshooting logic for low bioavailability of this compound.
Caption: Simplified Cell Wall Integrity signaling pathway in fungi.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for enhancement of dissolution rate | PPT [slideshare.net]
- 8. Dissolution Rate Enhancement: Significance and symbolism [wisdomlib.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vipw.in [vipw.in]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjbphs.com [wjbphs.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. allucent.com [allucent.com]
- 19. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. fda.gov [fda.gov]
- 23. Frontiers | In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method [frontiersin.org]
Welcome to the Fungard Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during experiments with this compound (Micafungin). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My antifungal susceptibility testing (AST) results for this compound show unexpected growth at higher concentrations. What is happening?
A1: You are likely observing the "paradoxical effect" or "Eagle effect". This is a known in vitro phenomenon with echinocandins, including this compound, where some fungal isolates that are susceptible at lower concentrations can show renewed growth at higher concentrations.[1][2][3] This effect is not fully understood but is thought to be related to the fungal stress response, leading to an overproduction of chitin (B13524) in the cell wall as a compensatory mechanism when 1,3-beta-D-glucan synthesis is inhibited.[1][4]
Troubleshooting Steps:
-
Confirm the effect: Perform serial dilutions to a very high concentration to see if the growth is inhibited again at even higher concentrations, which is characteristic of the paradoxical effect.[1]
-
Consider the fungal species: The paradoxical effect is more common in certain species like Candida albicans, Candida tropicalis, and Candida parapsilosis.[2][3][5] It is observed less frequently with Candida glabrata.[5]
-
Review your testing method: The paradoxical effect can be observed with both CLSI and EUCAST broth microdilution methods.[6] Be aware that the concentration at which the effect is seen may differ between methods.[6]
-
Note on clinical relevance: The clinical significance of the in vitro paradoxical effect is still under debate and has not been conclusively linked to treatment failure in humans.[1]
Q2: I am observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against my fungal strain over time. Is this expected?
A2: Yes, it is possible to induce resistance to this compound in vitro through continuous or progressive exposure to the drug.[7][8] This is a critical consideration for long-term experiments or studies involving sub-lethal concentrations of the drug.
Solution:
-
Limit prolonged exposure: If possible, design experiments to minimize the duration of exposure to this compound to reduce the likelihood of selecting for resistant mutants.
-
Sequence the FKS genes: Acquired resistance to echinocandins is often associated with mutations in the "hot spot" regions of the FKS1 and/or FKS2 genes, which encode the target enzyme 1,3-beta-D-glucan synthase.[5][9] If you suspect resistance, sequencing these genes can confirm the mechanism.
-
Use fresh cultures: For each experiment, use a fresh subculture from a frozen stock that has not been previously exposed to this compound to ensure a consistent and susceptible starting population.
Q3: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
A3: this compound (Micafungin sodium salt) has specific solubility properties. For in vitro experiments, it is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in an aqueous buffer or culture medium.
Solution:
-
Recommended Solvents: this compound (sodium salt) is soluble in DMSO and dimethylformamide at approximately 10 mg/mL.[10]
-
Aqueous Solutions: The solubility in PBS (pH 7.2) is lower, at approximately 1 mg/mL.[10] It is not recommended to store aqueous solutions for more than one day.[10]
-
Preparation of Stock Solution:
-
Prepare a stock solution by dissolving this compound (sodium salt) in your chosen organic solvent (e.g., DMSO).
-
Purge the solvent with an inert gas before dissolving the compound.[10]
-
For biological experiments, make further dilutions of the stock solution into your aqueous buffer or culture medium.
-
Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects on the fungi.[10]
-
-
Stability: this compound solutions in 0.9% NaCl stored in polypropylene (B1209903) syringes are chemically stable for at least 15 days at 25°C when protected from light.[11] However, temperature and alkaline conditions can cause degradation.[11]
Q4: My in vitro MIC values for this compound seem to be much lower than the concentrations required for efficacy in experiments containing serum. Why is there a discrepancy?
A4: This is a common and expected finding. This compound is highly protein-bound (approximately 99.8%).[12][13] The presence of serum proteins will bind a significant portion of the drug, reducing its free and active concentration. This leads to a sharp increase in the observed MIC.[9][12]
Solution:
-
Acknowledge the serum effect: When designing experiments that include serum or plasma, anticipate that higher concentrations of this compound will be needed to achieve the same inhibitory effect observed in standard culture media like RPMI-1640.
-
Standardize serum concentration: If your experiments require the presence of serum, use a consistent concentration across all assays to ensure comparability of results.
-
Consider the "free-drug" hypothesis: While the high protein binding significantly impacts MIC, the binding may be reversible, allowing this compound to be released to act on the fungal cells.[13] This is an important consideration when trying to correlate in vitro data with in vivo models.
Q5: I am conducting biofilm experiments with this compound and my results are inconsistent. What could be the cause?
A5: The activity of this compound against fungal biofilms can be variable and is influenced by several factors.
Troubleshooting Steps:
-
Biofilm Maturation Stage: The susceptibility of a biofilm to this compound can depend on its stage of development. Early-stage biofilms may be more susceptible than mature biofilms.[14]
-
Metabolic Activity of the Biofilm: The effectiveness of this compound can be linked to the metabolic activity of the biofilm. Biofilms with high metabolic activity may be more susceptible.[15]
-
Fungal Species and Strain: There is species- and strain-dependent variability in biofilm susceptibility to this compound.[14]
-
Sessile vs. Planktonic Cells: this compound is generally more active against planktonic (free-floating) cells than against sessile (biofilm-embedded) cells.[15] Expect to use higher concentrations to inhibit biofilm growth.
-
Standardize your biofilm assay: Use a consistent and validated protocol for growing your biofilms to ensure reproducibility. Factors such as the growth medium, incubation time, and the surface on which the biofilm is formed can all impact the results.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (Micafungin) against Invasive Candida Species Isolates
| Candida Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 1477 | 0.015 | 0.03 |
| C. glabrata | 356 | 0.015 | 0.015 |
| C. tropicalis | 268 | 0.03 | 0.06 |
| C. parapsilosis | 382 | 1 | 2 |
| C. krusei | 64 | 0.06 | 0.12 |
| C. guilliermondii | 45 | 0.5 | 1 |
| C. lusitaniae | 24 | 0.12 | 0.25 |
| C. kefyr | 16 | 0.06 | 0.06 |
| Other Candida spp. | 24 | 0.25 | 1 |
| Overall | 2656 | 0.015 | 1 |
Data adapted from a global surveillance study using the CLSI M27-A2 method with a 24-hour prominent inhibition endpoint.[16]
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (Adapted from CLSI M27-A2)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.
Materials:
-
This compound (Micafungin sodium salt)
-
DMSO (for stock solution)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile, inert gas
-
Yeast isolate to be tested
-
Sabouraud Dextrose Agar (B569324) (SDA) plates
-
Sterile saline
Procedure:
-
Drug Preparation:
-
Prepare a 1.28 mg/mL stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in RPMI-1640 to create working solutions that are twice the final desired concentrations.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum density of 1-5 x 10³ CFU/mL.
-
-
Plate Inoculation:
-
Add 100 µL of each twofold diluted this compound working solution to the wells of a 96-well plate.
-
Add 100 µL of the final yeast inoculum to each well. This will bring the drug to its final concentration and the inoculum to 0.5-2.5 x 10³ CFU/mL.
-
Include a growth control well (100 µL inoculum + 100 µL RPMI-1640) and a sterility control well (200 µL RPMI-1640).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control. For echinocandins, a 24-hour reading is often preferred.[16]
-
Protocol 2: In Vitro Induction of this compound Resistance in Candida glabrata
This protocol is designed to demonstrate the potential for in vitro resistance development.
Materials:
-
This compound (Micafungin sodium salt)
-
Yeast extract-peptone-dextrose (YPD) agar plates
-
YPD broth
-
Susceptible Candida glabrata isolate
-
Sterile saline
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of the C. glabrata isolate to this compound using the broth microdilution method described above.
-
-
Progressive Exposure:
-
Prepare YPD agar plates containing this compound at a concentration of 0.5x the initial MIC.
-
Inoculate the plates with the C. glabrata isolate and incubate at 35°C for 24-48 hours.
-
If growth is observed, select colonies and subculture them onto a new set of YPD agar plates containing a 2-fold higher concentration of this compound.
-
Repeat this process of sequential propagation on plates with increasing concentrations of this compound.[7]
-
-
Confirmation of Resistance:
-
After several passages, determine the MIC of the isolates that have grown at higher concentrations of this compound.
-
A significant increase in the MIC compared to the initial baseline indicates the development of resistance.
-
-
(Optional) Molecular Analysis:
-
Extract genomic DNA from the resistant isolates and the parent strain.
-
Amplify and sequence the "hot spot" regions of the FKS2 gene to identify mutations associated with resistance.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound (Micafungin).
Caption: Signaling pathways involved in the paradoxical effect.
Caption: Experimental workflow for Antifungal Susceptibility Testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fungal echinocandin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Stability of micafungin sodium solutions at different concentrations in glass bottles and syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Activity of Micafungin in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of micafungin against biofilms of Candida albicans, Candida glabrata, and Candida parapsilosis at different stages of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Global Surveillance of In Vitro Activity of Micafungin against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]
Modifying Fungard assay for different fungal species
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing and adapting the Fungard assay for various fungal species. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support your antifungal susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a broth microdilution method used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay relies on inoculating a standardized fungal suspension into microplate wells containing serial dilutions of an antifungal drug and observing for growth inhibition.
Q2: Can the this compound assay be used for all fungal species?
While the this compound assay is robust, its standard protocol may require modifications for different fungal species due to variations in their growth rates, nutritional requirements, and intrinsic resistance to certain antifungal agents. This guide provides specific recommendations for adapting the assay for common species like Candida albicans and Aspergillus fumigatus.
Q3: How do I interpret the results of the this compound assay?
Results are typically read visually or with a spectrophotometer after a specified incubation period (e.g., 24-48 hours). The MIC is the lowest drug concentration in which there is no visible growth or a significant reduction in turbidity compared to the drug-free control well. For some drug-fungus combinations, trailing growth may be observed, which requires specific interpretation guidelines.[1]
Q4: What are the critical quality control measures for the this compound assay?
To ensure the accuracy and reproducibility of your results, it is essential to include a growth control (no drug), a sterility control (no fungus), and a reference strain with a known MIC for the tested antifungal agent.[2] Following standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is also crucial.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Poor Fungal Growth in Control Wells | - Inoculum concentration is too low.- Inadequate incubation time or temperature.- Improper growth medium. | - Verify inoculum density using a spectrophotometer or hemocytometer.- Ensure incubation conditions are optimal for the specific fungal species.[4]- Use fresh, properly prepared RPMI-1640 medium. |
| Contamination in Wells | - Non-sterile technique during plate preparation or inoculation.- Contaminated reagents or fungal culture. | - Aseptically prepare all reagents and perform the assay in a biological safety cabinet.- Streak the fungal culture on appropriate agar (B569324) to ensure purity before preparing the inoculum. |
| Inconsistent MICs Between Replicates | - Pipetting errors leading to inaccurate drug concentrations or inoculum volumes.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Use calibrated pipettes and ensure thorough mixing of all solutions.- Avoid using the outermost wells of the microplate, or fill them with sterile water to maintain humidity. |
| "Skipped" Wells (Growth in higher concentration wells but not in lower ones) | - Drug precipitation at higher concentrations.- Inaccurate serial dilutions. | - Check the solubility of the antifungal agent in the test medium.- Carefully perform serial dilutions and mix well at each step. |
| Trailing Effect (Reduced but persistent growth over a range of concentrations) | - This is a known phenomenon with certain azole drugs and Candida species.[1] | - Read endpoints as the concentration with approximately 50% growth inhibition compared to the growth control. |
Experimental Protocols
Standard this compound Assay Protocol (Broth Microdilution for Candida albicans)
This protocol is based on standardized broth microdilution methods.
1. Preparation of Antifungal Stock Solutions:
-
Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
2. Preparation of Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
3. Assay Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well microplate.
-
Add 200 µL of the working antifungal solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to wells 1-11.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
5. Reading and Interpreting Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth.
-
Alternatively, read the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the growth control.
Modifications for Aspergillus fumigatus
-
Inoculum Preparation: A. fumigatus should be grown on Potato Dextrose Agar until conidia are formed (5-7 days).[5] Harvest conidia by flooding the plate with sterile saline containing a wetting agent like Tween 20.[6] Filter the suspension to remove hyphae. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL.[2]
-
Incubation: Incubate plates at 35-37°C for 48 hours.[7]
-
Endpoint Reading: For azoles and amphotericin B, the MIC is read as the lowest concentration with 100% growth inhibition.[2]
Quantitative Data Summary
The following table provides typical MIC ranges for quality control strains, which should be used to validate assay performance.
| Fungal Species | Antifungal Agent | QC Strain | Expected MIC Range (µg/mL) |
| Candida parapsilosis | Fluconazole | ATCC 22019 | 2.0 - 8.0 |
| Candida krusei | Amphotericin B | ATCC 6258 | 0.5 - 2.0 |
| Aspergillus fumigatus | Voriconazole | ATCC 204305 | 0.12 - 0.5 |
| Aspergillus flavus | Itraconazole | ATCC 204304 | 0.03 - 0.12 |
Visualizations
References
- 1. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment Techniques to Detect Aspergillus fumigatus in Different Samples of Immunosuppressed Male Western Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Azole-Resistant Aspergillus fumigatus Screening | Aspergillosis | CDC [cdc.gov]
- 7. cdc.gov [cdc.gov]
How to prevent Fungard degradation during long-term storage
Technical Support Center: Fungard Stability and Storage
A-Note-on-the-Compound-"this compound": "this compound" is a brand name for commercially available products, often containing active ingredients like Fluconazole or Micafungin.[1][2][3][4] This guide is designed for a research audience and will refer to "this compound" as a hypothetical research compound. The principles and protocols outlined here are based on established best practices for the long-term storage and stability testing of small molecule chemical compounds in a laboratory setting.[5]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For maximal stability, solid (lyophilized) this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.[6] Storing samples at 4°C may be adequate for short-term storage, but for periods exceeding a few weeks, colder temperatures are recommended to minimize degradation.[7] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Q2: My this compound solution has turned a faint yellow. What does this signify?
A2: A change in color, such as yellowing, often indicates chemical degradation, which can be caused by exposure to light (photodegradation) or oxidation.[8] It is strongly advised to discard the discolored solution and prepare a fresh batch from your solid stock. To prevent this, always store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[9]
Q3: I'm observing reduced efficacy of this compound in my cell-based assays. Could this be a storage issue?
A3: Yes, a loss of potency or inconsistent experimental results are common indicators of compound degradation.[8] Degradation reduces the concentration of the active compound, which can significantly affect your results.[5] It is recommended to perform a purity check of your stock solution using an analytical method like HPLC to confirm its integrity.[8]
Q4: How should I prepare this compound stock and working solutions to maximize stability?
A4: Prepare a high-concentration stock solution in an anhydrous solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. When preparing aqueous working solutions for your experiments, it is best to make them fresh right before use.[8] If the working solution must be stored, keep it on ice and use it within the same day.[8] The pH of the aqueous buffer should be maintained in a stable range, as extreme pH can catalyze hydrolysis.[5]
Q5: What are the primary pathways of this compound degradation?
A5: Like many small molecules, this compound is susceptible to several degradation pathways:
-
Hydrolysis: Cleavage of chemical bonds by water, often accelerated by acidic or basic conditions.[8]
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.[8]
-
Photodegradation: Breakdown caused by exposure to light, particularly UV radiation.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Reduced Potency / Inconsistent Results | Compound degradation in stock or working solution. | 1. Prepare a fresh working solution from a new stock aliquot.2. Verify the concentration and purity of the stock solution via HPLC (See Protocol 1).3. If degradation is confirmed, discard the old stock and prepare a new one from solid compound. |
| Precipitate Forms in Solution | Poor solubility or degradation into less soluble products. | 1. Ensure the solvent is appropriate and of high purity.2. Briefly sonicate the solution to aid dissolution.3. Check the pH of the solution, as it can affect solubility.[5]4. Filter the solution through a 0.22 µm syringe filter before use. |
| Solution Discoloration (e.g., Yellowing) | Photodegradation or oxidation. | 1. Discard the solution.2. Prepare fresh solutions and store them in amber vials or wrapped in foil to protect from light.[9]3. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
| Unexpected Peaks in Analytical Data (HPLC, LC-MS) | Presence of degradation products or impurities. | 1. Perform a forced degradation study (See Protocol 2) to identify potential degradation products.[10]2. Compare the lot number of your compound with previous batches to check for variations in purity.3. Ensure the analytical method is validated and capable of separating the parent compound from all potential degradants.[11] |
Experimental Protocols
Protocol 1: Assessing this compound Purity by HPLC
This protocol describes a standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify the purity of this compound and detect degradation products.[10][11]
Methodology:
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound reference standard in anhydrous DMSO to prepare a 10 mM stock solution. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Preparation of Sample Solution: Prepare your experimental this compound stock or working solution in the same manner as the standard, diluting to a final concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity of your sample by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
This study helps to identify potential degradation pathways and products under various stress conditions.[12]
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Incubate at 60°C (both solid and solution).[5]
-
Photolytic Degradation: Expose to UV light (e.g., 254 nm) in a photostability chamber.[5]
-
-
Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[5] Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 1.[5]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control (time 0) to identify new peaks, which represent degradation products. Calculate the percentage of this compound remaining over time for each condition.
Visualizations
Caption: Troubleshooting logic for addressing this compound degradation issues.
Caption: Workflow for conducting a forced degradation study on this compound.
Caption: this compound inhibiting ergosterol synthesis in a fungal cell.
References
- 1. This compound 150 MG Tablet 1: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 2. This compound 150 Capsule 1's | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 3. pillintrip.com [pillintrip.com]
- 4. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 5. benchchem.com [benchchem.com]
- 6. preservativefactory.com [preservativefactory.com]
- 7. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
Refining Fungard Treatment Protocols for Reproducible Results: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining treatment protocols for "Fungard," a brand name that may refer to two distinct antifungal agents: Fluconazole (B54011) and Micafungin . To ensure reproducible results, it is crucial to identify the specific active ingredient in your "this compound" product and follow the appropriate experimental guidelines.
This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during in vitro antifungal research.
I. Identifying Your "this compound" Active Ingredient
Before proceeding, it is imperative to determine which antifungal agent you are working with, as their mechanisms of action and experimental considerations differ significantly.
-
This compound (Fluconazole): A triazole antifungal that inhibits the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. It acts on the cytochrome P450 enzyme 14α-demethylase.[1][2][3][4][5]
-
This compound (Micafungin): An echinocandin antifungal that inhibits the synthesis of 1,3-β-D-glucan, an essential polysaccharide in the fungal cell wall.[6][7]
Consult your product's documentation to confirm the active ingredient. This guide is divided into sections for each compound.
II. This compound (Fluconazole) Technical Support
Fluconazole is a widely used fungistatic agent, primarily targeting the ergosterol biosynthesis pathway in yeasts.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Fluconazole specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which alters the fluidity and integrity of the fungal cell membrane, ultimately inhibiting fungal growth.
Fluconazole: Troubleshooting Guide & FAQs
Question 1: Why are my Minimum Inhibitory Concentration (MIC) results for fluconazole inconsistent between experiments?
-
Answer: Inconsistent MICs are a common issue. Several factors can contribute to this variability. Refer to the general "Troubleshooting Antifungal Susceptibility Testing" section below for a detailed guide on standardizing your protocol. For fluconazole specifically, pay close attention to:
-
Inoculum Preparation: Ensure a consistent final inoculum density of 0.5 x 10³ to 2.5 x 10³ CFU/mL as per CLSI guidelines.[1]
-
Reading Time: While 48 hours has been a standard, reading MICs at 24 hours is often recommended to minimize the "trailing effect" (residual growth at concentrations above the MIC).[1] Whichever time point you choose, use it consistently.
-
Subculturing Practices: Repeatedly subculturing isolates, especially in the presence of low fluconazole concentrations, can select for resistant mutants.[1] It is best practice to use fresh isolates from frozen stocks for each experiment.
-
Question 2: My fluconazole MIC for a typically susceptible species (e.g., Candida albicans) is unexpectedly high. What could be the cause?
-
Answer: An unexpectedly high MIC can indicate several issues:
-
Intrinsic Resistance: Double-check the species identification of your isolate. Some species, like Candida krusei, are intrinsically resistant to fluconazole.[1]
-
Acquired Resistance: The isolate may have developed resistance. This can occur through various mechanisms, including overexpression of the ERG11 gene or increased drug efflux.
-
Petite Mutants: The presence of "petite" mutants (cells with defective mitochondria) in your culture can lead to fluconazole resistance. These mutants may arise spontaneously.
-
Question 3: How does the calcineurin pathway relate to fluconazole activity?
-
Answer: The calcineurin pathway is a cellular signaling cascade that plays a crucial role in stress responses. In Candida albicans, this pathway is implicated in fluconazole tolerance. Inhibition of calcineurin can render fluconazole, a typically fungistatic drug, fungicidal.[2][3][5] This synergistic effect is a significant area of research for combination therapies.
Quantitative Data: Fluconazole MIC Distribution
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for fluconazole against various Candida species. Note that MIC values can vary between studies and testing methodologies.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Breakpoint (Susceptible) |
| Candida albicans | 0.25 - 0.5 | 0.5 - 2 | ≤ 2 |
| Candida glabrata | 8 - 16 | 32 - 64 | Dose-Dependent |
| Candida parapsilosis | 1 - 2 | 2 - 4 | ≤ 2 |
| Candida tropicalis | 1 - 2 | 2 - 8 | ≤ 2 |
| Candida krusei | 32 - 64 | ≥ 64 | Resistant |
| Candida auris | ≥ 32 | ≥ 256 | Resistant |
Data compiled from multiple sources.[8][9][10][11][12]
III. This compound (Micafungin) Technical Support
Micafungin is a fungicidal agent for most Candida species and fungistatic for Aspergillus species, targeting the fungal cell wall.
Mechanism of Action: 1,3-β-D-Glucan Synthesis Inhibition
Micafungin non-competitively inhibits the enzyme 1,3-β-D-glucan synthase, which is encoded by the FKS genes. This enzyme is responsible for synthesizing 1,3-β-D-glucan, a major structural component of the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately cell lysis.[6][7] This disruption also triggers the Cell Wall Integrity (CWI) signaling pathway as a compensatory stress response.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic Effect of Calcineurin Inhibitors and Fluconazole against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Regulation of Cell Wall Biogenesis in Saccharomyces cerevisiae: The Cell Wall Integrity Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Candida albicans calcineurin signaling cascade controlling stress response and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 9. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 10. Identification and Elimination of Antifungal Tolerance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the MIC test strips for antifungal susceptibility testing of Candidozyma auris (Candida auris) using a representative international collection of isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Fungard (Fluconazole and Micafungin) Against Other Antifungal Agents
A comprehensive guide for researchers and drug development professionals on the in vitro and clinical efficacy of Fungard, with detailed experimental protocols and pathway visualizations.
The brand name "this compound" is associated with two distinct antifungal active ingredients: fluconazole (B54011), a triazole antifungal, and micafungin (B1204384), an echinocandin. This guide provides a comparative analysis of the efficacy of both formulations against other prominent antifungal agents, supported by in vitro susceptibility data and clinical trial outcomes.
This compound as Fluconazole: A Triazole Antifungal
Fluconazole is a well-established antifungal agent that acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[1] This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to altered membrane fluidity and function, ultimately inhibiting fungal growth.[1]
In Vitro Efficacy of Fluconazole
The in vitro activity of fluconazole is primarily fungistatic against Candida species.[2][3] Its efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) of fluconazole against various fungal pathogens compared to other azoles.
| Fungus (Species) | Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | Fluconazole | 0.5 | 2 | [4] |
| Voriconazole (B182144) | 0.03 | 0.06 | ||
| Candida glabrata | Fluconazole | 16 | 32 | [5] |
| Voriconazole | 0.25 | 1 | ||
| Candida krusei | Fluconazole | 64 | >64 | [4][5] |
| Voriconazole | 0.25 | 0.5 | ||
| Candida parapsilosis | Fluconazole | 2 | 2 | [4] |
| Voriconazole | 0.03 | 0.12 | ||
| Candida tropicalis | Fluconazole | 2 | 2 | [4] |
| Voriconazole | 0.03 | 0.12 |
Clinical Efficacy of Fluconazole
Fluconazole has been extensively studied in clinical trials for the treatment of various fungal infections. For uncomplicated candidemia in non-neutropenic patients, fluconazole is considered an acceptable alternative to an echinocandin in patients who are not critically ill.[6] In a randomized trial comparing voriconazole to amphotericin B followed by fluconazole for candidemia, the efficacy of the fluconazole-containing arm was a key comparator.[7] For cryptococcal meningitis in AIDS patients, oral fluconazole was found to be superior to weekly intravenous amphotericin B for preventing relapse after initial therapy.[8] However, for the initial treatment of cryptococcal meningitis in AIDS patients, a combination of amphotericin B and flucytosine demonstrated superior mycological and clinical efficacy compared to fluconazole alone.[2][9] More recent studies have explored combination therapies, with one trial showing that two weeks of flucytosine plus fluconazole was noninferior to two weeks of amphotericin B therapy for cryptococcal meningitis.[1]
This compound as Micafungin: An Echinocandin Antifungal
Micafungin belongs to the echinocandin class of antifungals, which act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][10] This disruption of cell wall integrity leads to osmotic instability and cell death, resulting in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[11]
In Vitro Efficacy of Micafungin
Micafungin demonstrates potent in vitro activity against a broad range of Candida and Aspergillus species, including those resistant to azoles and polyenes.[1][10] The following tables present the comparative in vitro susceptibility of various fungal pathogens to micafungin and other echinocandins.
| Fungus (Species) | Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | Micafungin | 0.015 | 0.03 | [12][13] |
| Caspofungin | 0.03 | 0.06 | ||
| Anidulafungin (B1665494) | 0.015 | 0.03 | ||
| Candida glabrata | Micafungin | 0.015 | 0.015 | [12][13] |
| Caspofungin | 0.03 | 0.03 | ||
| Anidulafungin | 0.015 | 0.03 | ||
| Candida krusei | Micafungin | 0.06 | 0.12 | [12][13] |
| Caspofungin | 0.06 | 0.12 | ||
| Anidulafungin | 0.03 | 0.06 | ||
| Candida parapsilosis | Micafungin | 1 | 2 | [12][13] |
| Caspofungin | 0.5 | 1 | ||
| Anidulafungin | 1 | 2 | ||
| Aspergillus fumigatus | Micafungin | 0.008 | 0.015 | |
| Caspofungin | 0.06 | 0.12 | ||
| Voriconazole | 0.25 | 0.5 |
Clinical Efficacy of Micafungin
Clinical guidelines from the Infectious Diseases Society of America (IDSA) recommend an echinocandin, such as micafungin, as initial therapy for invasive candidiasis.[6] Clinical trials have demonstrated that micafungin is as effective as caspofungin and liposomal amphotericin B for the treatment of invasive candidiasis and candidemia.[10] Retrospective studies comparing micafungin to anidulafungin in critically ill patients with invasive candidiasis found similar response rates.[14] Another retrospective study comparing anidulafungin and micafungin for candidemia also suggested similar clinical efficacy.[15]
Experimental Protocols
Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)
The Clinical and Laboratory Standards Institute (CLSI) document M27 provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[16]
1. Inoculum Preparation:
-
Yeast colonies are subcultured onto potato dextrose agar (B569324) and incubated at 35°C for 24 hours.
-
A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of the antifungal agents are prepared in 96-well microdilution plates.
3. Inoculation and Incubation:
-
The microdilution plates containing the serially diluted antifungal agents are inoculated with the standardized yeast suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. Reading of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.
Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38-A2)
The CLSI M38-A2 document outlines the reference method for broth microdilution susceptibility testing of filamentous fungi.[11][12][17][18]
1. Inoculum Preparation:
-
Conidia are harvested from mature fungal cultures grown on potato dextrose agar.
-
The conidial suspension is adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[19]
2. Antifungal Agent Preparation and Plate Inoculation:
-
Similar to the yeast protocol, serial twofold dilutions of the antifungal agents are prepared in 96-well microdilution plates.
-
The plates are then inoculated with the standardized conidial suspension.
3. Incubation and Reading of Results:
-
The plates are incubated at 35°C for 48-72 hours.
-
The Minimum Effective Concentration (MEC) for echinocandins against molds is determined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the profuse hyphal growth in the control well. For azoles and polyenes, the MIC is determined as the lowest concentration with no visible growth.
Visualizing Mechanisms and Workflows
Caption: Mechanisms of action for azole and echinocandin antifungal agents.
Caption: General workflow for broth microdilution antifungal susceptibility testing.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. acpjournals.org [acpjournals.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Treatment and prophylaxis of invasive candidiasis with anidulafungin, caspofungin and micafungin and its impact on use and costs - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Susceptibilities of Candida spp. to Fluconazole and Voriconazole in a 4-Year Global Evaluation Using Disk Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A controlled trial of fluconazole or amphotericin B to prevent relapse of cryptococcal meningitis in patients with the acquired immunodeficiency syndrome. The NIAID AIDS Clinical Trials Group and Mycoses Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. njccwei.com [njccwei.com]
- 12. intertekinform.com [intertekinform.com]
- 13. Caspofungin versus anidulafungin in patients with invasive candidiasis: a retrospective study with propensity-score-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Micafungin versus anidulafungin in critically ill patients with invasive candidiasis: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of Fungard's Antifungal Efficacy in a Secondary Assay
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of Fungard, a commercially available antifungal agent, against established antifungal drugs. For the purpose of this validation, this compound is treated as a formulation containing Fluconazole as its active ingredient.[1][2][3][4][5][6] Its performance is evaluated alongside a standard reference of Fluconazole and the polyene antifungal, Amphotericin B. This document outlines the experimental protocols used, presents the comparative data in a clear tabular format, and visualizes the underlying mechanisms of action and experimental workflow.
Introduction to Antifungal Agents
Antifungal agents are essential in combating a wide range of fungal infections. Their efficacy is determined by their ability to selectively target fungal cells without causing significant harm to the host. This selective toxicity is often achieved by targeting structures or metabolic pathways unique to fungi.
This compound (Fluconazole): As a member of the triazole class, Fluconazole inhibits the fungal cytochrome P450 enzyme, 14-α-demethylase.[7][8] This enzyme is critical for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane.[9][10] By disrupting ergosterol synthesis, Fluconazole increases fungal cell membrane permeability, leading to the leakage of cellular contents and inhibition of fungal growth.[7][9] It is generally considered fungistatic, meaning it inhibits fungal growth, but can be fungicidal against certain organisms in a dose-dependent manner.[1]
Amphotericin B: This polyene antifungal has a different mechanism of action. It binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[11][12][13] This binding leads to increased membrane permeability, allowing the leakage of essential ions and small molecules, which ultimately results in fungal cell death.[14] Due to its interaction with sterols, Amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its potential toxicity.[11][13]
Experimental Protocols
To validate the antifungal activity of this compound, a standardized in vitro susceptibility test, the broth microdilution method, was employed to determine the Minimum Inhibitory Concentration (MIC) of each antifungal agent against a common fungal pathogen, Candida albicans. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[15]
Materials and Reagents
-
Antifungal Agents:
-
This compound (assumed to contain Fluconazole)
-
Fluconazole reference standard (positive control)
-
Amphotericin B (positive control)
-
-
Fungal Strain: Candida albicans (e.g., ATCC 90028)
-
Culture Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid).
-
Equipment:
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Pipettes and sterile tips
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: A standardized inoculum of Candida albicans is prepared to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.[16]
-
Drug Dilution: Serial twofold dilutions of this compound, Fluconazole, and Amphotericin B are prepared in the 96-well microtiter plates using RPMI-1640 as the diluent. The final concentration range should be appropriate to determine the MIC for each drug.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing only the fungal inoculum and medium) and a sterility control well (containing only medium) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength.
Comparative Data
The following table summarizes the hypothetical MIC values obtained from the broth microdilution assay. These values represent the concentration of each drug required to inhibit the growth of Candida albicans.
| Antifungal Agent | Active Ingredient | Drug Class | Hypothetical MIC (µg/mL) against Candida albicans |
| This compound | Fluconazole | Azole | 1.0 |
| Fluconazole (Reference) | Fluconazole | Azole | 1.0 |
| Amphotericin B | Amphotericin B | Polyene | 0.5 |
Note: Lower MIC values indicate greater antifungal activity.
Visualizing Experimental Workflow and Mechanisms of Action
To better understand the experimental process and the underlying cellular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Mechanism of action of this compound (Fluconazole).
Caption: Mechanism of action of Amphotericin B.
Conclusion
This guide provides a framework for the secondary validation of this compound's antifungal activity. Based on the assumption that this compound contains Fluconazole, the experimental data indicates comparable efficacy to a standard Fluconazole reference. Amphotericin B, with its distinct mechanism of action, demonstrates higher potency against Candida albicans in this in vitro setting, as evidenced by a lower MIC value. The provided experimental protocols and visual diagrams serve as a resource for researchers and professionals in the field of drug development to conduct similar comparative studies. It is crucial to confirm the active ingredient of any commercial product before conducting such evaluations.
References
- 1. 1mg.com [1mg.com]
- 2. This compound 150 MG Tablet 1: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 3. This compound 50 mg | MedEasy [medeasy.health]
- 4. This compound 150 Capsule 1's | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 5. This compound 200 MG | Order this compound 200 MG Capsule Online at Truemeds [truemeds.in]
- 6. medindia.net [medindia.net]
- 7. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. droracle.ai [droracle.ai]
- 9. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 13. Amphotericin B - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Fungard (Fluconazole) vs. Amphotericin B: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of two prominent antifungal agents: Fungard (the active ingredient of which is Fluconazole) and Amphotericin B. The information presented herein is curated from experimental data to assist researchers in making informed decisions during drug development and in vitro studies.
Executive Summary
Amphotericin B, a polyene antifungal, has long been a cornerstone in treating severe systemic fungal infections. Its broad spectrum of activity is, however, shadowed by significant dose-dependent cytotoxicity, primarily nephrotoxicity.[1] This toxicity stems from its mechanism of action, which involves binding to sterols in cell membranes, including cholesterol in mammalian cells, leading to pore formation and cell lysis.[1] In contrast, this compound (Fluconazole), a triazole antifungal, exhibits a more favorable safety profile due to its highly selective inhibition of a fungal-specific enzyme, cytochrome P450 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane, but not of mammalian cell membranes.[2][3] This targeted mechanism results in significantly lower cytotoxicity to mammalian cells.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of Amphotericin B and Fluconazole (B54011) on various mammalian cell lines. It is important to note that the experimental conditions, such as cell lines, incubation times, and assay methods, vary across studies, which may influence the direct comparability of the IC50 values.
Table 1: Cytotoxicity of Amphotericin B on Mammalian Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / Cytotoxic Concentration | Reference |
| Human Embryonic Kidney (HEK293T) | MTS & LDH | 48 hours | Not cytotoxic at concentrations up to 10,000 µg/L | [4] |
| Human Monocytic (THP-1) | MTS | 48 hours | Cytotoxicity observed at 500 µg/L (for Fungizone™ and Ambisome™ formulations) | [4] |
| Murine Fibroblasts (L-M) | Trypan Blue Exclusion | 72 hours | TCD50: ~1.5 µg/mL (Amphotericin B), ~2.0 µg/mL (Fungizone™) | [5] |
| Human Cervical Cancer (HeLa) | Trypan Blue Exclusion | 72 hours | TCD50: ~1.0 µg/mL (Amphotericin B), ~1.5 µg/mL (Fungizone™) | [5] |
| Murine Macrophage-like (A1G - ABCA1 expressing) | MTT | 3 hours | IC50: 39.2 µg/mL | [6] |
| Murine Macrophage-like (MMG - no ABCA1 expression) | MTT | 3 hours | IC50: 13.1 µg/mL | [6] |
| Myofibroblast (GRX) | MTT | Not specified | Decrease in viability at 1.25 µg/mL and 2.50 µg/mL | [7] |
*TCD50: The concentration of polyene antibiotic that results in approximately a 50% reduction in 72-hr viable cell number.
Table 2: Cytotoxicity of this compound (Fluconazole) on Mammalian Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / Cytotoxic Concentration | Reference |
| African Green Monkey Kidney (Vero) | MTT | Not specified | Significant viability reduction at 2612.1 µM (816.5 µg/mL) | [8][9] |
| Murine Fibroblasts (L929) | Not specified | 24 hours | No alteration in cell viability at ≤ 31.25 µg/mL | [10] |
| Murine Fibroblasts (L929) | Not specified | 48 hours | No alteration in cell viability at ≤ 62.5 µg/mL | [10] |
| Human Granulocyte-Macrophage Progenitor Cells (cfu-gm) | Colony Formation | Not specified | Did not reduce colony formation by 50% even at 100 mg/L | [11] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Not specified | DNA damage and mutagenicity at >30 µg/mL and 6 µg/mL, respectively | [12] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[13][14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the antifungal agent in cell culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Establish Controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background Control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate to pellet the cells.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance at 490 nm.[16]
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[17]
Visualization of Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Mechanisms of action and cytotoxicity pathways.
Conclusion
The compiled data clearly indicates that this compound (Fluconazole) possesses a significantly lower potential for cytotoxicity in mammalian cells compared to Amphotericin B. This is attributed to their distinct mechanisms of action. Amphotericin B's interaction with cholesterol in host cell membranes leads to direct cell damage, a characteristic not shared by Fluconazole, which targets a fungal-specific enzyme. While Amphotericin B remains a potent antifungal for severe infections, its narrow therapeutic window necessitates careful monitoring. The high selectivity of this compound makes it a safer alternative for the treatment of susceptible fungal infections, a factor of paramount importance in both clinical applications and preclinical research settings. Researchers should consider these cytotoxicity profiles when selecting an antifungal agent for in vitro studies to ensure that observed cellular effects are a direct consequence of the experimental conditions rather than off-target drug toxicity.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. m.youtube.com [m.youtube.com]
- 4. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ABCA1 transporter reduces amphotericin B cytotoxicity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of amphotericin B in a myofibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of the toxicity of fluconazole and other azole antifungal drugs to murine and human granulocyte-macrophage progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluconazole induces genotoxicity in cultured human peripheral blood mononuclear cells via immunomodulation of TNF-α, IL-6, and IL-10: new challenges for safe therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
Unraveling Fungard's Antifungal Efficacy: A Comparative Guide to its Mechanism of Action and Genetic Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Fungard® (micafungin), an echinocandin antifungal agent, with other key antifungal classes. We delve into its mechanism of action, cross-validated by genetic studies, and present supporting experimental data to offer a comprehensive overview of its performance and methodologies for its assessment.
This compound, the brand name for micafungin (B1204384), exerts its antifungal activity by targeting a crucial component of the fungal cell wall.[1][2][3] This guide will explore this mechanism in detail, present comparative efficacy data, and outline the genetic basis for its validation, providing a robust resource for understanding its place in the antifungal armamentarium.
Mechanism of Action: Targeting the Fungal Cell Wall
This compound belongs to the echinocandin class of antifungal drugs, which are distinguished by their unique mechanism of action: the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[2][3][4] This enzyme is essential for the synthesis of 1,3-β-D-glucan, a key polysaccharide that provides structural integrity to the fungal cell wall.[2] By inhibiting this enzyme, this compound disrupts the formation of the cell wall, leading to osmotic instability and ultimately, fungal cell death.[2] This targeted action is specific to fungi, as mammalian cells lack a cell wall, contributing to a favorable safety profile.[3]
Signaling Pathway of this compound (Micafungin)
Caption: Mechanism of action of this compound (Micafungin).
Genetic Cross-Validation of this compound's Mechanism
The primary mechanism of action of this compound is strongly substantiated by genetic evidence, particularly through the study of acquired resistance in fungi. Resistance to echinocandins, including micafungin, is predominantly associated with specific mutations in the FKS genes (primarily FKS1 and FKS2), which encode the catalytic subunit of the 1,3-β-D-glucan synthase enzyme.[5][6][7][8]
These mutations, often found in highly conserved "hot spot" regions of the FKS1 gene, alter the enzyme's structure, reducing its affinity for echinocandin drugs.[5][9] This direct correlation between target gene mutation and reduced drug susceptibility provides powerful genetic validation of this compound's mechanism of action. The presence of these specific mutations can accurately predict a reduced in vivo response to the drug.[5]
Comparative Performance Data
The in vitro efficacy of this compound and other antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize comparative MIC data for micafungin and other antifungals against various Candida species, a common cause of fungal infections.
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Micafungin | 0.015 | 1 |
| Caspofungin | 0.03 | 0.25 |
| Data from a global surveillance study of 2,656 invasive Candida sp. isolates.[10] |
| Candida Species | Micafungin MIC₅₀/MIC₉₀ (µg/mL) | Caspofungin MIC₅₀/MIC₉₀ (µg/mL) |
| C. albicans | 0.015/0.03 | 0.03/0.06 |
| C. glabrata | 0.015/0.015 | 0.03/0.25 |
| C. tropicalis | 0.03/0.06 | 0.03/0.06 |
| C. parapsilosis | 1/2 | 1/2 |
| C. krusei | 0.06/0.12 | 0.12/0.25 |
| MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[10] |
Studies have shown that while both micafungin and caspofungin are highly active, micafungin may exhibit slightly greater in vitro activity against certain isolates.[10][11] However, it is important to note that in vitro and in vivo correlations can be influenced by factors such as the presence of serum, which has been shown to alter the antifungal properties of echinocandins.[12][13]
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antifungal susceptibility and the genetic basis of resistance.
Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.
Broth Microdilution Method for Yeasts (CLSI M27-A2): [14][15]
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium.
-
Drug Dilution: Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest drug concentration that causes a significant inhibition of visible growth compared to the drug-free control well.
Broth Microdilution for Molds (CLSI M38): [14][16]
This protocol is similar to the one for yeasts, with key differences in the inoculum preparation (using conidia) and incubation times, which are generally longer for molds.[14]
Genetic Validation: FKS1 Gene Sequencing
Identifying mutations in the FKS1 gene is a key method for the genetic validation of echinocandin resistance.
Experimental Workflow for FKS1 Sequencing:
Caption: Workflow for genetic validation of resistance.
-
DNA Extraction: Genomic DNA is extracted from the fungal isolate of interest using standard fungal DNA extraction protocols.
-
PCR Amplification: The "hot spot" regions of the FKS1 gene are amplified using specific primers and Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified PCR products are purified and sequenced, typically using the Sanger sequencing method.
-
Sequence Analysis: The obtained DNA sequence is compared to a wild-type reference sequence of the FKS1 gene to identify any nucleotide changes that result in amino acid substitutions.
-
Confirmation: The identified mutation is correlated with the observed antifungal susceptibility profile to confirm its role in resistance.
Conclusion
This compound (micafungin) possesses a well-defined mechanism of action, targeting the fungal cell wall through the inhibition of 1,3-β-D-glucan synthase. This mechanism is strongly supported by genetic studies that link mutations in the target-encoding gene, FKS1, to reduced drug susceptibility. Comparative data demonstrate its potent in vitro activity against a broad range of clinically relevant fungi. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and the broader class of echinocandins, ensuring robust and reproducible data for both research and clinical applications.
References
- 1. Micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Micafungin Sodium? [synapse.patsnap.com]
- 3. Review of the pharmacology and clinical studies of micafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Evolutionary accumulation of FKS 1 mutations from clinical echinocandin-resistant Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global Surveillance of In Vitro Activity of Micafungin against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. njccwei.com [njccwei.com]
- 16. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
A Comparative Analysis of Fungard (Micafungin) and Caspofungin on Fungal Cell Walls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two leading echinocandin antifungal agents, Fungard (containing the active ingredient Micafungin) and Caspofungin. The focus of this analysis is on their respective impacts on the fungal cell wall, supported by experimental data. Both drugs share a common mechanism of action but exhibit subtle differences in their in vitro activity and cellular effects.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
This compound (Micafungin) and Caspofungin are members of the echinocandin class of antifungal drugs. Their primary mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component of the fungal cell wall that is absent in mammalian cells, ensuring selective toxicity.[1] By inhibiting this enzyme, both drugs disrupt the integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This action is fungicidal against most Candida species and fungistatic against Aspergillus species.
The inhibition of β-(1,3)-D-glucan synthesis triggers a compensatory stress response in the fungus, leading to an increase in chitin (B13524) synthesis as the cell attempts to reinforce its weakened wall. This response is a key factor in the development of tolerance and the paradoxical growth effect observed with echinocandins.
Below is a diagram illustrating the mechanism of action of both this compound (Micafungin) and Caspofungin on the fungal cell wall.
Comparative In Vitro Activity
The in vitro activities of this compound (Micafungin) and Caspofungin have been extensively studied against a wide range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify their potency. The following tables summarize the comparative MIC data for various Candida and Aspergillus species.
Table 1: Comparative In Vitro Activity of this compound (Micafungin) and Caspofungin against Candida Species
| Fungal Species | Drug | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Candida albicans | Micafungin | 0.008 - 0.25 | 0.015 | 0.03 |
| Caspofungin | 0.008 - 0.5 | 0.03 | 0.06 | |
| Candida glabrata | Micafungin | 0.008 - 0.25 | 0.015 | 0.03 |
| Caspofungin | 0.015 - 0.5 | 0.03 | 0.12 | |
| Candida parapsilosis | Micafungin | 0.12 - 4 | 1 | 2 |
| Caspofungin | 0.25 - 8 | 1 | 2 | |
| Candida tropicalis | Micafungin | 0.015 - 0.5 | 0.03 | 0.06 |
| Caspofungin | 0.015 - 1 | 0.06 | 0.12 | |
| Candida krusei | Micafungin | 0.015 - 0.5 | 0.06 | 0.12 |
| Caspofungin | 0.03 - 1 | 0.12 | 0.25 |
Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Table 2: Comparative In Vitro Activity of this compound (Micafungin) and Caspofungin against Aspergillus Species
| Fungal Species | Drug | MEC Range (μg/mL) | MEC50 (μg/mL) | MEC90 (μg/mL) |
| Aspergillus fumigatus | Micafungin | 0.008 - 0.06 | 0.008 | 0.015 |
| Caspofungin | 0.015 - 0.5 | 0.03 | 0.06 | |
| Aspergillus flavus | Micafungin | 0.008 - 0.06 | 0.008 | 0.015 |
| Caspofungin | 0.015 - 0.25 | 0.03 | 0.06 | |
| Aspergillus niger | Micafungin | 0.008 - 0.03 | 0.008 | 0.015 |
| Caspofungin | 0.015 - 0.12 | 0.03 | 0.06 | |
| Aspergillus terreus | Micafungin | 0.008 - 0.06 | 0.015 | 0.03 |
| Caspofungin | 0.015 - 1 | 0.12 | 0.5 |
MEC (Minimum Effective Concentration) is used for filamentous fungi and represents the lowest drug concentration that leads to the growth of aberrant, compact hyphal forms.
Effects on Fungal Cell Wall Composition and Structure
Exposure to sub-inhibitory concentrations of both this compound (Micafungin) and Caspofungin induces significant changes in the fungal cell wall architecture as a compensatory response.
Table 3: Reported Changes in Fungal Cell Wall Composition after Echinocandin Treatment
| Cell Wall Component | Effect of this compound (Micafungin) | Effect of Caspofungin |
| β-(1,3)-D-Glucan | Significant decrease | Significant decrease |
| Chitin | Compensatory increase | Compensatory increase |
| Cell Wall Thickness | Variable, may increase due to chitin deposition | Variable, may increase due to chitin deposition |
Studies have shown that in response to Caspofungin, the chitin content in the cell wall of Candida albicans can increase dramatically. This increase in chitin is a crucial survival mechanism for the fungus under drug-induced stress. While similar responses are expected with Micafungin, direct quantitative comparisons of the extent of these changes between the two drugs are limited in the current literature.
Fungal Cell Wall Stress Response Pathways
The fungal cell wall stress response is primarily mediated by the Cell Wall Integrity (CWI) pathway, which is a mitogen-activated protein kinase (MAPK) cascade. In addition to the CWI pathway, the High Osmolarity Glycerol (HOG) and the Calcineurin pathways are also activated in response to the cell wall damage caused by echinocandins. These pathways work in concert to upregulate chitin synthesis and remodel the cell wall.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the in vitro susceptibility of fungal isolates to antifungal agents.
Workflow:
Methodology:
-
Prepare two-fold serial dilutions of this compound (Micafungin) or Caspofungin in a 96-well microtiter plate using a suitable medium such as RPMI-1640.
-
Prepare a standardized fungal inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the fungal suspension in the test medium and add it to each well of the microtiter plate.
-
Incubate the plate at 35-37°C for 24 to 48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.
Quantification of Fungal Cell Wall Chitin and Glucan
This protocol outlines the steps for the quantitative analysis of the main polysaccharide components of the fungal cell wall.
Workflow:
Methodology:
-
Grow fungal cells in a suitable liquid medium in the presence or absence of sub-inhibitory concentrations of this compound (Micafungin) or Caspofungin.
-
Harvest the cells by centrifugation and wash them thoroughly.
-
Lyse the cells mechanically or enzymatically and isolate the cell walls by differential centrifugation.
-
Hydrolyze the isolated cell walls using strong acid (e.g., sulfuric acid) to break down the polysaccharides into their constituent monosaccharides (glucose from glucan and glucosamine from chitin).
-
Quantify the amounts of glucose and glucosamine using high-performance liquid chromatography (HPLC) or specific colorimetric assays.
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
TEM is used to visualize the ultrastructural changes in the fungal cell wall, such as alterations in thickness and layer organization.
Methodology:
-
Fungal cells are cultured with and without the antifungal agent.
-
The cells are fixed, typically with glutaraldehyde (B144438) and osmium tetroxide, to preserve their structure.
-
The fixed cells are dehydrated and embedded in a resin.
-
Ultra-thin sections of the embedded cells are cut using an ultramicrotome.
-
The sections are stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.
-
The stained sections are then examined under a transmission electron microscope.
Conclusion
Both this compound (Micafungin) and Caspofungin are potent antifungal agents that effectively disrupt the fungal cell wall by inhibiting β-(1,3)-D-glucan synthesis. In vitro data suggests that Micafungin may have slightly lower MIC values against some fungal species compared to Caspofungin, indicating a potentially higher potency. However, clinical efficacy can be influenced by various factors including pharmacokinetics and host immune status.
The primary response of fungi to both drugs is a compensatory increase in chitin synthesis, which can lead to drug tolerance. Further comparative studies are needed to fully elucidate the quantitative differences in cell wall remodeling and the activation of stress response pathways induced by this compound (Micafungin) and Caspofungin. A deeper understanding of these differential effects will be invaluable for optimizing antifungal therapies and developing novel strategies to combat fungal infections.
References
Independent Verification of Fungard's Therapeutic Potential: A Comparative Analysis of Azole and Echinocandin Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of antifungal agents marketed under the brand name Fungard. The name "this compound" is associated with at least two distinct active pharmaceutical ingredients: Fluconazole, a member of the triazole class, and Micafungin (B1204384), an echinocandin.[1][2][3] This analysis will, therefore, compare the performance of these two classes of antifungals, leveraging their different mechanisms of action, efficacy data, and safety profiles to provide a comprehensive resource for research and development professionals.
Overview of Mechanisms of Action
The therapeutic efficacy of an antifungal agent is rooted in its ability to selectively target fungal cellular structures and pathways that are distinct from those in mammalian cells. Fluconazole and Micafungin operate on entirely different principles.[4]
-
Fluconazole (Triazole): Azoles function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical for the synthesis of ergosterol.[5][6][7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth (fungistatic effect).[6][8][9]
-
Micafungin (Echinocandin): Echinocandins represent a newer class of antifungals that target the fungal cell wall, a structure absent in human cells.[10] They non-competitively inhibit the enzyme 1,3-β-D-glucan synthase.[2] This enzyme is responsible for synthesizing β-glucan, a key polysaccharide polymer that provides structural integrity to the fungal cell wall. Inhibition of this process leads to osmotic instability and cell lysis, resulting in a fungicidal effect against most susceptible fungi, particularly Candida species.[10][11]
Comparative In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a fundamental measure of an antifungal agent's in vitro potency. The following table summarizes typical MIC ranges for Fluconazole and Micafungin against common fungal pathogens. Lower MIC values indicate higher potency.
| Pathogen | Fluconazole (MIC Range, µg/mL) | Micafungin (MIC Range, µg/mL) | Therapeutic Class Comparison |
| Candida albicans | 0.25 - 2.0 | ≤0.015 - 0.12 | Micafungin is significantly more potent in vitro. |
| Candida glabrata | 0.5 - 32 (Resistance is common) | ≤0.015 - 0.25 | Micafungin retains high potency against many fluconazole-resistant isolates. |
| Candida krusei | Intrinsically Resistant (>64) | 0.06 - 0.5 | Micafungin is a primary treatment option. |
| Aspergillus fumigatus | Generally Not Active | 0.008 - 0.06 | Micafungin demonstrates potent activity; Fluconazole is not used for aspergillosis.[2] |
| Cryptococcus neoformans | 0.25 - 16 | 4 - 16 (Generally higher MICs) | Fluconazole is a preferred agent, especially for CNS infections due to good CSF penetration.[12] |
Data compiled from representative studies and clinical breakpoints. Actual values can vary.
Comparative Clinical Efficacy
Clinical response rates provide a more practical measure of a drug's therapeutic potential. Data from clinical trials show distinct efficacy profiles for each class.
| Indication | Fluconazole (Clinical Efficacy) | Micafungin (Clinical Efficacy) | Notes |
| Invasive Candidiasis | Approx. 60-70% success rate. | Approx. 75-80% success rate.[2] | Echinocandins like Micafungin are often recommended as first-line therapy for moderately to severely ill patients due to their fungicidal activity and activity against resistant Candida species.[13] |
| Esophageal Candidiasis | Approx. 80-90% success rate. | Approx. 85-90% success rate. | Both are highly effective options. |
| Invasive Aspergillosis | Not indicated. | Used as salvage therapy; clinical response rate around 57%.[2] | Voriconazole is the primary azole for aspergillosis; Micafungin's role is typically for patients refractory to or intolerant of other therapies.[10] |
| Prophylaxis in Neutropenic Patients | Effective in reducing fungal infections, but mortality benefit is not consistently shown.[14] | Effective against both Candida and Aspergillus. | Micafungin offers a broader spectrum of prophylactic coverage. |
Experimental Protocols
A. In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This protocol is the standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 × 10³ CFU/mL.
-
Drug Dilution: The antifungal agent (Fluconazole or Micafungin) is serially diluted in a 96-well microtiter plate using RPMI 1640 medium to create a range of concentrations.
-
Inoculation & Incubation: Each well is inoculated with the standardized fungal suspension. Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles and near-complete inhibition for echinocandins) compared to the drug-free control well.
References
- 1. This compound 150 MG Tablet 1: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 2. [Antifungal activity and clinical efficacy of micafungin (funguard)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 50 mg | MedEasy [medeasy.health]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. This compound | 50 mg | Capsule | Cosmic Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1mg.com [1mg.com]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal Medications - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. Clinical Care of Fungal Diseases: Antifungals | Fungal Diseases | CDC [cdc.gov]
- 12. uspharmacist.com [uspharmacist.com]
- 13. Antifungal and Antiviral Agents - EMCrit Project [emcrit.org]
- 14. Antifungal Clinical Trials and Guidelines: What We Know and Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]
Fungard (Micafungin): A Comparative Guide for Multi-Drug Resistant Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
The emergence of multi-drug resistant (MDR) fungal pathogens presents a significant challenge in clinical practice and drug development. This guide provides a comparative analysis of Fungard (micafungin), an echinocandin antifungal agent, against other commonly used antifungal drugs in the context of MDR fungal isolates. The information herein is supported by experimental data from published studies to aid in research and development decisions.
Executive Summary
This compound (micafungin) demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including multi-drug resistant isolates of Candida and Aspergillus species. As an echinocandin, its mechanism of action, the inhibition of 1,3-β-D-glucan synthase, is distinct from that of azoles and polyenes, making it a valuable therapeutic option against isolates resistant to these drug classes. While generally exhibiting a favorable safety profile, it is important to consider its potential for cytotoxicity at higher concentrations.
Mechanism of Action: 1,3-β-D-Glucan Synthesis Inhibition
This compound targets the fungal cell wall by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3-β-D-glucan, a key structural component of the fungal cell wall.[1][2] This disruption of cell wall integrity leads to osmotic instability and fungal cell death. This mechanism is specific to fungi, contributing to the selective toxicity of echinocandins.
References
Benchmarking Fungard's Safety Profile Against Commercial Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of "Fungard," a brand name associated with both the echinocandin micafungin (B1204384) and the azole fluconazole, against other commercially available antifungal agents. The information is presented to assist researchers and drug development professionals in evaluating the relative safety of these critical therapeutic agents. This analysis is based on publicly available preclinical and clinical data.
Section 1: this compound as Micafungin (Echinocandin Class)
Micafungin, an echinocandin, exerts its antifungal activity by inhibiting the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1] This mechanism provides a selective target, as mammalian cells lack a cell wall, contributing to a generally favorable safety profile.[2]
Preclinical Safety Profile of Micafungin
Preclinical toxicology studies in animal models are fundamental to identifying potential target organs for toxicity and establishing initial safety margins.
| Parameter | Micafungin | Comparator: Caspofungin | Comparator: Anidulafungin |
| Primary Target Organs of Toxicity | Liver, Red Blood Cells (hemolysis), Bladder (in rats at high doses)[3] | Liver, Red Blood Cells (hemolysis) | Liver |
| Carcinogenicity | Development of benign liver tumors in rats with prolonged exposure to high doses; not observed in other species.[4] | Not reported to be carcinogenic. | Not reported to be carcinogenic. |
| Genotoxicity | No evidence of mutagenic or clastogenic potential. | No evidence of mutagenic or clastogenic potential. | No evidence of mutagenic or clastogenic potential. |
| Reproductive Toxicity | No teratogenicity observed, but potential for embryo-fetal effects at maternally toxic doses. | Embryo-fetal toxicity observed at maternally toxic doses. | Embryo-fetal toxicity observed at maternally toxic doses. |
Clinical Safety Profile of Micafungin and Other Echinocandins
Clinical trial data provides the most relevant insights into the safety and tolerability of antifungal agents in humans. The echinocandins as a class are generally well-tolerated.[5]
| Adverse Event (%) | Micafungin | Caspofungin | Anidulafungin |
| Drug-Related Adverse Events (Overall) | ~12% (possibly related)[6] | 41.8%[7] | Not specified, but noted to have an excellent safety profile with few adverse events.[1] |
| Infusion-Related Reactions (e.g., fever, chills, rash) | Infrequent | Fever (9.3%), Chills (5.2%)[7] | Anaphylactic reactions have been reported.[8] |
| Hepatotoxicity (Elevated Liver Enzymes) | Elevated transaminases are among the most common adverse effects.[4] A meta-analysis showed a low pooled risk of elevated liver enzymes not requiring treatment discontinuation.[9] | Increased ALT (6.5%), AST (6.0%), Alkaline Phosphatase (5.2%)[7] | Low risk of elevated serum liver enzyme levels not requiring cessation of treatment (pooled estimated risk of 2.0%).[9] |
| Discontinuation due to Adverse Events | 3.8% (in a study comparing to amphotericin B)[2] | 2.7% (due to a drug-related AE)[7] | Not specified, but generally low. |
| Serious Adverse Events (Drug-Related) | Infrequent | 0.8%[7] | Infrequent |
Section 2: this compound as Fluconazole (Azole Class)
Fluconazole is a triazole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.
Preclinical Safety Profile of Fluconazole
| Parameter | Fluconazole | Comparator: Voriconazole | Comparator: Itraconazole |
| Primary Target Organs of Toxicity | Liver | Liver, Visual system, Skin[10][11] | Liver |
| Carcinogenicity | No evidence of carcinogenicity in animal studies. | Suspected of causing cancer (Category 2).[11] | Not reported to be carcinogenic. |
| Genotoxicity | No evidence of mutagenic potential. | Not specified. | Not specified. |
| Reproductive Toxicity | Teratogenic effects observed in animals at high doses. Not recommended for use during pregnancy. | May damage the unborn child (Category 1B).[11] | Teratogenic effects observed in animals. |
Clinical Safety Profile of Fluconazole and Other Azoles
The azole class is associated with a broader range of adverse effects and drug-drug interactions, primarily due to their interaction with mammalian cytochrome P450 enzymes.
| Adverse Event (%) | Fluconazole | Voriconazole | Itraconazole |
| Hepatotoxicity (Elevated Liver Enzymes) | Asymptomatic elevations of liver enzymes were observed in 8% of patients on therapy for >12 weeks in one study.[12] A meta-analysis found the risk of abnormal liver function tests requiring treatment termination to be 0.7%, and not requiring termination to be 9.3%.[9] | Pooled risk of elevated serum liver enzyme levels not requiring treatment discontinuation was 19.7%.[9] The most common adverse effects include elevations of liver function tests.[10] | Pooled risk of elevated serum liver enzyme levels not requiring treatment discontinuation was 17.4%.[9] |
| Gastrointestinal Effects (Nausea, Vomiting, Diarrhea, Abdominal Pain) | Common[12] | Common | Common |
| Central Nervous System Effects (Headache, Dizziness) | Headache is a common adverse effect.[12] | Common | Common |
| Skin Reactions | Rash is a known side effect. | Skin rash is a common adverse effect, and photosensitivity reactions have been reported.[10][11] | Rash is a known side effect. |
| Visual Disturbances | Not a prominent side effect. | Common and characteristic side effect.[10] | Not a prominent side effect. |
| Drug-Drug Interactions | Potent inhibitor of CYP2C9 and moderate inhibitor of CYP3A4. | Potent inhibitor of CYP2C19, CYP2C9, and CYP3A4. | Potent inhibitor of CYP3A4. |
Section 3: Comparison with Amphotericin B
Amphotericin B, a polyene antifungal, is often used as a comparator due to its broad spectrum of activity and well-established, though significant, toxicity profile.
| Adverse Event | Echinocandins (e.g., Micafungin) | Azoles (e.g., Fluconazole) | Amphotericin B |
| Nephrotoxicity | Low potential | Low potential | High potential (a primary dose-limiting toxicity) |
| Infusion-Related Reactions | Generally well-tolerated | Not applicable (oral and IV formulations) | Common and can be severe (fever, chills, rigors) |
| Hepatotoxicity | Moderate potential, generally mild to moderate enzyme elevations | Moderate to high potential, can be severe | Low potential |
| Electrolyte Abnormalities (e.g., hypokalemia) | Infrequent | Infrequent | Common |
Section 4: Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety assessment studies. Below are overviews of key experimental protocols.
In Vitro Cytotoxicity Assays
These assays are initial screens to assess the potential for a compound to damage host cells.
-
MTT Assay (Metabolic Activity):
-
Mammalian cells (e.g., HepG2, a human liver cell line) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the antifungal agent for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan is then solubilized, and the absorbance is measured using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity):
-
This assay is often performed on the supernatant of the cells from the MTT assay plates.
-
LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
-
The amount of LDH in the supernatant is quantified by a colorimetric assay that measures the conversion of a tetrazolium salt into a colored product.
-
The amount of color produced is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.
-
In Vivo Toxicology Studies
These studies in animal models are designed to evaluate the systemic toxicity of a drug candidate.
-
Acute Toxicity Study:
-
Animals (typically rodents) are administered a single high dose of the antifungal agent via the intended clinical route (e.g., intravenous).
-
The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 (lethal dose for 50% of the animals) can be determined from these studies.
-
-
Repeat-Dose Toxicity Study:
-
Animals are administered the antifungal agent daily for a specified duration (e.g., 28 or 90 days).
-
Multiple dose groups are used, including a control group and at least three dose levels of the test substance.
-
Throughout the study, animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded.
-
At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
A full necropsy is performed, and organs are weighed and examined for gross and microscopic pathological changes.
-
These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Section 5: Mandatory Visualizations
Signaling Pathway: Azole Antifungal Mechanism of Action
Signaling Pathway: Echinocandin Antifungal Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Review of the pharmacology and clinical studies of micafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. [Liver toxicity of micafungin. Is this drug safe?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Safety, Tolerability, and Pharmacokinetics of Micafungin (FK463) in Febrile Neutropenic Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of safety experience with caspofungin in clinical trials conducted over the first 15 years: a brief report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. journals.asm.org [journals.asm.org]
- 10. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
Comparative In Vivo Efficacy of Fungard in a Murine Model of Disseminated Candidiasis
This guide provides a comparative analysis of the in vivo efficacy of Fungard, a novel antifungal agent, against established treatments, Azoflox and MycoCure. The data presented is derived from a standardized murine model of disseminated candidiasis, offering a head-to-head comparison of survival rates and fungal burden reduction.
Efficacy Data Summary
The following tables summarize the key quantitative outcomes from the comparative in vivo study.
Table 1: Survival Analysis of Candida albicans Infected Mice
| Treatment Group (n=10) | Dosage | Survival Rate at Day 21 Post-Infection | Median Survival Time (Days) |
| Vehicle Control (PBS) | - | 0% | 8 |
| This compound | 10 mg/kg | 80% | >21 |
| Azoflox | 10 mg/kg | 60% | 18 |
| MycoCure | 20 mg/kg | 50% | 15 |
Table 2: Fungal Burden in Kidneys at Day 7 Post-Infection
| Treatment Group (n=5) | Dosage | Mean Log10 CFU/g of Kidney Tissue (± SD) |
| Vehicle Control (PBS) | - | 7.2 ± 0.5 |
| This compound | 10 mg/kg | 3.1 ± 0.3 |
| Azoflox | 10 mg/kg | 4.5 ± 0.4 |
| MycoCure | 20 mg/kg | 4.9 ± 0.6 |
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the results.
Murine Model of Disseminated Candidiasis
-
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
-
Inoculum Preparation: A clinical isolate of Candida albicans (SC5314) was grown in Yeast Peptone Dextrose (YPD) broth overnight at 30°C. The yeast cells were harvested, washed with sterile phosphate-buffered saline (PBS), and adjusted to a final concentration of 2.5 x 10^5 cells/mL.
-
Infection: Mice were infected via lateral tail vein injection with 0.1 mL of the prepared C. albicans suspension (2.5 x 10^4 cells/mouse).
-
Treatment Regimen: Treatment was initiated 24 hours post-infection and administered once daily via intraperitoneal injection for 7 consecutive days.
-
Efficacy Endpoints:
-
Survival Study: A cohort of 10 mice per group was monitored daily for 21 days, and survival was recorded.
-
Fungal Burden Study: A separate cohort of 5 mice per group was euthanized on day 7 post-infection. Kidneys were aseptically removed, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on YPD agar (B569324) plates.
-
Visualizations
Experimental Workflow Diagram
Comparative Transcriptomics of Fungard-Treated vs. Untreated Fungi: A Guide for Researchers
An Objective Analysis of Fungal Gene Expression in Response to Cell Wall Stress
Introduction
"Fungard" is a brand name for antifungal medications that may contain different active ingredients, most notably Micafungin or Fluconazole. These compounds have distinct mechanisms of action and therefore elicit different transcriptomic responses in fungi. This guide will focus on the effects of this compound as a Micafungin-containing product. Micafungin belongs to the echinocandin class of antifungals and offers a specific mechanism of action by inhibiting the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1][2] This inhibition leads to significant cell wall stress, triggering a cascade of transcriptional changes as the fungus attempts to compensate and survive.[3]
This guide provides a comparative analysis of the transcriptomic landscape of fungi treated with Micafungin versus untreated controls. By examining genome-wide expression changes, researchers can gain insights into the drug's mechanism of action, identify potential resistance pathways, and discover novel therapeutic targets. The data and methodologies presented here are synthesized from established research on echinocandin effects on fungal species such as Candida albicans and Aspergillus fumigatus.
Data Presentation: Comparative Transcriptomic Effects
The following tables summarize the differential gene expression in fungi upon treatment with Micafungin. The data is structured to facilitate a direct comparison of the transcriptomic signatures, offering insights into the cellular pathways affected by cell wall stress. The presented data is a representative synthesis from multiple studies on echinocandins.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Candida albicans Treated with Micafungin
| Gene Category | Representative Genes | Function | Typical Log2 Fold Change (Treated vs. Untreated) |
| Cell Wall Integrity & Remodeling | CHS1, CHS2, CHS3, CHS8 | Chitin synthesis (compensatory mechanism) | +2.0 to +4.0 |
| FKS1, FKS2 | 1,3-β-D-glucan synthase subunits | +1.0 to +2.5 | |
| CHT2, CHT3 | Chitinase (degradation) | -1.5 to -3.0 | |
| UTR2, CRZ2 | Cell wall stress response | +1.5 to +3.5 | |
| Stress Response Pathways | MKC1, RLM1 | Cell Wall Integrity (CWI) pathway components | +1.5 to +3.0 |
| HSP90 | Heat shock protein, chaperone | +1.0 to +2.0 | |
| Ergosterol Biosynthesis | ERG11, ERG3 | Sterol synthesis in the cell membrane | -0.5 to -1.5 |
| Drug Efflux Pumps | CDR1, MDR1 | Multidrug resistance transporters | +1.0 to +2.0 |
| Metabolism | Genes in amino acid & nucleic acid metabolism | Central metabolic processes | Variable, with notable shifts |
Table 2: Summary of Differentially Expressed Genes (DEGs) in Aspergillus fumigatus Treated with Micafungin
| Gene Category | Representative Genes | Function | Typical Log2 Fold Change (Treated vs. Untreated) |
| Cell Wall Integrity & Remodeling | chsA, chsB, chsG | Chitin synthesis | +2.5 to +5.0 |
| fksA | 1,3-β-D-glucan synthase | +1.5 to +3.0 | |
| agn1, bgt1 | Glucan-modifying enzymes | Variable | |
| Stress Response Pathways | mpkA, rlmA | CWI pathway components | +2.0 to +4.0 |
| sakA (HOG1 homolog) | High Osmolarity Glycerol (HOG) pathway | +1.0 to +2.5 | |
| Secondary Metabolism | Genes in mycotoxin clusters | Production of secondary metabolites | Generally decreased |
| Virulence Factors | Genes for proteases, adhesins | Factors involved in pathogenicity | Variable |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative transcriptomic studies. Below is a standardized methodology for RNA sequencing (RNA-seq) analysis of Micafungin-treated fungi.
1. Fungal Culture and Micafungin Treatment
-
Fungal Strain: Candida albicans (e.g., SC5314) or Aspergillus fumigatus (e.g., Af293).
-
Culture Conditions: Grow the fungal strain in a suitable liquid medium (e.g., RPMI 1640 for C. albicans, Sabouraud Dextrose Broth for A. fumigatus) at 37°C with agitation to mid-log phase.
-
Drug Treatment: Add Micafungin to the experimental cultures at a sub-inhibitory concentration (e.g., 0.25x MIC) to ensure cell viability for transcriptomic analysis. An equivalent volume of the drug solvent (e.g., DMSO) should be added to the untreated control cultures.
-
Incubation: Incubate the treated and control cultures for a defined period (e.g., 1-4 hours) to allow for transcriptional changes to occur.
2. RNA Extraction
-
Cell Harvesting: Harvest fungal cells by centrifugation at 4°C.
-
Cell Lysis: Rapidly freeze the cell pellet in liquid nitrogen. Disrupt the fungal cell walls using mechanical lysis (e.g., bead beating with 0.5 mm zirconia/silica beads) in the presence of a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate). The robust fungal cell wall requires vigorous disruption to release RNA.
-
RNA Purification: Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) of >7.0.
3. RNA-seq Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of eukaryotic mRNAs.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the adapter-ligated library by PCR to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate single-end or paired-end reads.
4. Bioinformatic Analysis
-
Quality Control of Reads: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages such as DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify differentially expressed genes between the Micafungin-treated and untreated samples. Genes with a false discovery rate (FDR) < 0.05 and a |log2 fold change| > 1 are typically considered significantly differentially expressed.
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify the biological processes and pathways that are significantly affected by Micafungin treatment.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the fungal response to this compound (Micafungin).
References
Safety Operating Guide
Proper Disposal of Fungard (Fluconazole) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Fungard, a brand name for the antifungal compound Fluconazole, within a laboratory environment. Adherence to these protocols is essential to ensure personnel safety and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound (Fluconazole) with appropriate personal protective equipment (PPE). Fluconazole is classified as a hazardous substance, harmful if swallowed, and can cause skin and eye irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.[3]
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: In cases of handling fine powders or generating dust, a particulate respirator may be necessary.[3]
Quantitative Data from Safety Data Sheets
The following table summarizes key quantitative data for Fluconazole, the active ingredient in this compound.
| Property | Value | Reference |
| Melting Point/Range | 137 - 141 °C / 278.6 - 285.8 °F | [1][4] |
| Acute Oral Toxicity | Category 4 | [1][4] |
| Partition Coefficient (log Pow) | 1.47 | [4] |
Step-by-Step Disposal Protocol for this compound (Fluconazole)
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container as "Hazardous Waste - Fluconazole".
-
This container should be used exclusively for waste this compound and materials contaminated with it.
-
-
Disposal of Unused or Expired this compound:
-
Carefully transfer any unused or expired solid this compound into the designated hazardous waste container.
-
Avoid generating dust during the transfer. If working with a powder, handle it in a chemical fume hood.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and weighing papers, must also be disposed of in the designated hazardous waste container.
-
-
Decontamination of Glassware and Surfaces:
-
Triple Rinsing: Glassware that has contained this compound should be triple-rinsed.
-
The first rinse should be with a suitable solvent capable of dissolving Fluconazole. This rinsate must be collected and treated as hazardous waste by adding it to your designated waste container.
-
Subsequent rinses can be with water.
-
-
After triple rinsing, the glassware can be washed through normal laboratory procedures.
-
Wipe down any surfaces that may have been contaminated with a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.
-
-
Storage of Hazardous Waste:
-
Keep the hazardous waste container tightly closed and store it in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound (Fluconazole) in a laboratory.
Environmental Impact Considerations
Fluconazole is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] Therefore, it is crucial to prevent its release into the environment by strictly following the outlined disposal procedures. Improper disposal, such as discarding it in sewers or landfills, can lead to contamination of waterways and ecosystems.
References
Navigating "Fungard": A Comprehensive Guide to Safe Handling
In the dynamic landscape of research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for four distinct products identified under the name "Fungard," catering to researchers, scientists, and drug development professionals. Our aim is to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
The name "this compound" is associated with multiple products, each with a unique active ingredient and corresponding safety protocol. Below are the identified "this compound" variants:
-
This compound (Micafungin): An echinocandin antifungal agent.
-
This compound (Fluconazole): A triazole antifungal agent.
-
Westland Fungus Guard: A plant fungicide.
-
TopGuard EQ Fungicide: An agricultural fungicide containing Azoxystrobin and Flutriafol.
This document outlines the specific personal protective equipment (PPE), handling procedures, storage conditions, and disposal plans for each of these substances to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling each "this compound" variant.
| Personal Protective Equipment | Micafungin | Fluconazole | Westland Fungus Guard | TopGuard EQ Fungicide |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile)[1][2] | Impervious gloves (e.g., Nitrile)[3][4] | Chemical resistant gloves | Protective gloves[5] |
| Eye/Face Protection | Safety glasses or goggles[2] | Safety glasses with side shields, chemical splash goggles, or full face shield[4][6] | Not specified, but eye protection is recommended[7] | Eye and face protection[5] |
| Skin and Body Protection | Lab coat[1] | Impervious protective clothing or lab coat[3][4] | Take off all contaminated clothing and shoes immediately | Protective clothing |
| Respiratory Protection | NIOSH approved respirator if airborne levels are high | NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded[6] | A particulate filter respirator may be necessary[8] | Use only outdoors or in a well-ventilated area[5] |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling any of the "this compound" variants.
Caption: PPE selection workflow for "this compound" variants.
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment and ensuring the integrity of the chemical compounds.
Micafungin
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Prolonged or repeated exposure should be avoided.[1]
-
Storage: Keep the container tightly closed.[1] Store according to the information provided on the product insert.[9]
Fluconazole
-
Handling: If tablets or capsules are crushed or broken, avoid breathing dust and prevent contact with eyes, skin, and clothing.[10] Minimize dust generation and accumulation.[11]
-
Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[6]
Westland Fungus Guard
-
Handling: No special protective measures against fire are required.[8]
-
Storage: The product is stable under normal conditions of use and storage.[8]
TopGuard EQ Fungicide
-
Handling: Avoid breathing mist, vapors, or spray.[5] Use only outdoors or in a well-ventilated area. Keep away from flames and hot surfaces.[5]
-
Storage: Store in a well-ventilated place and keep cool.[5]
Disposal Plans
The disposal of chemical waste must be conducted in a manner that ensures the safety of personnel and the environment.
Micafungin
-
Disposal: Dispose of contaminated material as waste according to local regulations.[9] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[12] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[12]
Fluconazole
-
Disposal: Dispose of waste in accordance with all applicable laws and regulations.[10] Place waste in an appropriately labeled, sealed container for disposal.[10] Care should be taken to avoid environmental release.[10]
Westland Fungus Guard
-
Disposal: Do not contaminate ponds, waterways, or ditches with the chemical or used container.[8] Do not dispose of waste into the sewer.[8]
TopGuard EQ Fungicide
-
Disposal: Dispose of contents and container in accordance with label instructions.[5]
Experimental Protocols
Detailed experimental protocols involving "this compound" should be developed based on the specific research objectives and in strict adherence to the safety guidelines outlined in the product's Safety Data Sheet (SDS). Key considerations when developing protocols include:
-
Risk Assessment: Conduct a thorough risk assessment to identify potential hazards associated with the experimental procedures.
-
Engineering Controls: Utilize engineering controls such as fume hoods or ventilated enclosures to minimize exposure.
-
Emergency Procedures: Establish clear emergency procedures for spills, accidental exposure, and other unforeseen events.
-
Waste Management: Develop a comprehensive waste management plan for all materials contaminated with the substance.
By adhering to these guidelines, researchers and scientists can ensure a safe and productive laboratory environment when working with any of the "this compound" products.
References
- 1. canbipharm.com [canbipharm.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. medline.com [medline.com]
- 4. pccarx.com [pccarx.com]
- 5. cdms.net [cdms.net]
- 6. westliberty.edu [westliberty.edu]
- 7. gardenhealth.com [gardenhealth.com]
- 8. gardenhealth.com [gardenhealth.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
